PF-04701475
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H24FN3O3S |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
N-[[3-(3-fluoro-4-pyrrolidin-1-ylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]propane-2-sulfonamide |
InChI |
InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3 |
InChI 键 |
GEDXXRQLHWIBAD-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
PF-04701475: A Technical Guide to its Mechanism of Action on AMPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04701475 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As an AMPA receptor potentiator, this compound enhances excitatory neurotransmission, a mechanism with potential therapeutic applications in neurological disorders characterized by cognitive deficits. This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing available quantitative data, outlining the experimental methodologies used for its characterization, and visualizing its interaction with the AMPA receptor.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of AMPA receptors.[1] Unlike orthosteric agonists that bind directly to the glutamate (B1630785) binding site, this compound is believed to bind to a distinct allosteric site on the AMPA receptor complex. This binding event does not activate the receptor directly but rather potentiates the receptor's response to the endogenous agonist, glutamate. The primary mechanism of potentiation involves slowing the deactivation and/or desensitization of the receptor channel. By stabilizing the open conformation of the channel in the presence of glutamate, this compound increases the total influx of positive ions (primarily Na⁺ and Ca²⁺) for a given presynaptic glutamate release, thereby enhancing the amplitude and duration of the excitatory postsynaptic potential.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| EC₅₀ | 123 nM | Not Specified | Functional Assay | [2] |
Note: Detailed information regarding the specific cell line and AMPA receptor subunit composition for this EC₅₀ value is not publicly available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are described in the primary discovery paper by Patel et al. (2013). While the full text of this publication is not publicly available, this guide outlines the general methodologies typically employed for evaluating such compounds.
High-Throughput Functional Activity Screening
The initial identification of the dihydroisoxazole (B8533529) class of AMPA receptor potentiators, to which this compound belongs, originated from a high-throughput functional activity screen.
-
General Protocol:
-
Cell Line: Mouse embryonic stem (mES) cell-derived neuronal precursors are often used for such screens.
-
Assay Principle: A fluorescent or luminescent reporter system that is sensitive to changes in intracellular calcium or membrane potential is utilized.
-
Procedure:
-
Cells are plated in multi-well plates.
-
A sub-maximal concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) is added to the cells.
-
Test compounds (including this compound) are added to the wells.
-
The change in fluorescence or luminescence is measured using a plate reader.
-
An increase in signal in the presence of the test compound indicates positive allosteric modulation.
-
-
Electrophysiology
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of modulators on ion channel function.
-
General Protocol:
-
Cell Preparation: HEK293 cells stably expressing specific human AMPA receptor subunit combinations (e.g., homomeric GluA2) or primary neuronal cultures are used.
-
Recording:
-
A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal).
-
The cell membrane is ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).
-
-
Drug Application: A rapid solution exchange system is used to apply an AMPA receptor agonist in the absence and presence of this compound.
-
Data Analysis: The amplitude, rise time, and decay kinetics of the elicited currents are measured and compared to determine the potentiation effect of this compound.
-
Radioligand Binding Assays
Binding assays are performed to determine the binding affinity of the compound to the AMPA receptor.
-
General Protocol:
-
Tissue Preparation: Rat brain homogenates are prepared as a source of native AMPA receptors.
-
Radioligand: A tritiated AMPA receptor potentiator with known binding characteristics, such as [³H]PF-04725379, is used.
-
Procedure:
-
Brain homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a binding affinity constant (Ki).
-
Visualizations
Proposed Mechanism of Action at the AMPA Receptor
The following diagram illustrates the proposed mechanism of action of this compound as a positive allosteric modulator of the AMPA receptor.
References
PF-04701475 as a Positive Allosteric Modulator of AMPA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04701475 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the dihydroisoxazole (B8533529) class of compounds, this compound enhances the activity of AMPA receptors in the presence of the endogenous agonist, glutamate (B1630785).[2][3] AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system, and their modulation represents a promising therapeutic strategy for a variety of neurological and psychiatric disorders characterized by cognitive deficits.[2] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the characterization of this compound.
Mechanism of Action
This compound acts as a positive allosteric modulator by binding to a site on the AMPA receptor that is distinct from the glutamate binding site. This allosteric binding potentiates the receptor's response to glutamate, leading to an increased influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This enhancement of the glutamate-induced current is thought to underlie the compound's ability to improve synaptic plasticity and cognitive function. The potentiation is achieved by slowing the deactivation and/or desensitization of the receptor, thereby prolonging the duration of the channel opening in response to glutamate.[2]
Data Presentation
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: In Vitro Potency and Efficacy
| Assay Type | Cell Line | Parameter | Value | Reference |
| Functional Potency | Mouse Embryonic Stem Cell-derived Neuronal Precursors | EC₅₀ | 123 nM | [1] |
| Binding Affinity (using [³H]PF-04725379) | Rat Brain Homogenate | Kᵢ | Data not publicly available | [3] |
| AMPAR Subunit Selectivity | Recombinant cell lines (e.g., HEK293 expressing specific GluA subunits) | Fold Potentiation | Data not publicly available | Inferred from |
Table 2: In Vitro ADME & Physicochemical Properties
| Parameter | Value | Reference |
| Molecular Weight | 369.46 g/mol | [1] |
| Chemical Formula | C₁₇H₂₄FN₃O₃S | [1] |
| Solubility | Data not publicly available | |
| Plasma Protein Binding | Data not publicly available | |
| Microsomal Stability | Data not publicly available | |
| Permeability | Data not publicly available |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Species | Route of Administration | Key Findings | Reference |
| Rodent | Not specified | Prototype for exploring AMPAR-mediated pharmacology in vivo | [3] |
| Specific cognitive enhancement and safety data not publicly available |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These represent standard protocols in the field for evaluating AMPA receptor modulators.
High-Throughput Functional Activity Screen
This protocol describes a typical high-throughput screen to identify AMPA receptor potentiators.
-
Cell Culture: Mouse embryonic stem (mES) cell-derived neuronal precursors are cultured in 384-well microplates.
-
Compound Application: A library of compounds, including this compound, is added to the wells at a desired concentration.
-
Agonist Stimulation: A sub-maximal concentration of glutamate is added to the wells to activate the AMPA receptors.
-
Signal Detection: A fluorescent calcium indicator (e.g., Fluo-4 AM) is used to measure the intracellular calcium concentration, which increases upon AMPA receptor activation. The fluorescence intensity is read using a plate reader.
-
Data Analysis: The increase in fluorescence in the presence of a test compound compared to glutamate alone is calculated to determine the percent potentiation.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol details the electrophysiological characterization of AMPA receptor potentiation.
-
Cell Preparation: HEK293 cells stably expressing specific human AMPA receptor subunits (e.g., GluA2) are used.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2).
-
-
Recording Procedure:
-
Cells are voltage-clamped at -60 mV.
-
A rapid solution exchange system is used to apply glutamate (e.g., 1 mM for 2 ms) in the absence and presence of varying concentrations of this compound.
-
The potentiation of the glutamate-evoked current amplitude and the effects on deactivation and desensitization kinetics are measured.
-
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity of this compound.
-
Tissue Preparation: Rat brain cortices are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: A tritiated analog, [³H]PF-04725379, is used as the radioligand.
-
Assay Procedure:
-
Brain homogenates are incubated with a fixed concentration of [³H]PF-04725379 and varying concentrations of this compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a novel AMPA receptor positive allosteric modulator like this compound.
References
- 1. Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Synaptic Plasticity with PF-04701475: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. A key player in this process is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory synaptic transmission in the central nervous system.[1][2][3] The modulation of AMPA receptor activity presents a promising therapeutic avenue for neurological and psychiatric disorders characterized by cognitive deficits. PF-04701475 is a potent and selective positive allosteric modulator (PAM) of AMPA receptors with an EC50 of 123 nM.[4] As an AMPAR PAM, this compound is hypothesized to enhance synaptic plasticity by potentiating AMPA receptor function. This technical guide provides a comprehensive overview of the theoretical framework and experimental protocols for investigating the effects of this compound on synaptic plasticity.
Mechanism of Action: AMPA Receptor Potentiation
This compound, as a positive allosteric modulator, is not expected to activate AMPA receptors directly. Instead, it is predicted to bind to an allosteric site on the receptor complex, enhancing the receptor's response to the endogenous ligand, glutamate (B1630785).[5][6] This potentiation can occur through a decrease in the rate of receptor deactivation or desensitization, leading to an increased cation influx into the postsynaptic neuron upon glutamate binding.[6] This enhanced synaptic transmission is the basis for the potential of this compound to modulate synaptic plasticity.
Expected Effects on Synaptic Plasticity
Based on the known role of AMPA receptors in synaptic plasticity, the application of this compound is anticipated to facilitate the induction and expression of long-term potentiation (LTP), a cellular correlate of learning and memory. Conversely, its effects on long-term depression (LTD) may be more complex and require empirical investigation. The following table summarizes the expected quantitative effects of this compound on key synaptic plasticity parameters.
| Parameter | Expected Effect of this compound | Rationale |
| Long-Term Potentiation (LTP) | ||
| Field Excitatory Postsynaptic Potential (fEPSP) Slope | Increase | Enhanced AMPA receptor currents contribute to a larger postsynaptic depolarization, facilitating LTP induction and expression. |
| Excitatory Postsynaptic Current (EPSC) Amplitude | Increase | Potentiation of AMPA receptor-mediated currents will lead to larger EPSCs. |
| Paired-Pulse Facilitation (PPF) Ratio | No significant change or decrease | As a postsynaptically acting agent, this compound is not expected to directly alter presynaptic release probability. A decrease might be observed due to postsynaptic saturation. |
| Long-Term Depression (LTD) | ||
| Field Excitatory Postsynaptic Potential (fEPSP) Slope | Attenuation of LTD induction | By enhancing AMPA receptor function, this compound may counteract the mechanisms that lead to a reduction in synaptic strength. |
| Molecular Markers | ||
| Phosphorylation of GluA1 at Ser831 (CaMKII site) | Increase | Enhanced Ca2+ influx through potentiated AMPA receptors can lead to increased CaMKII activity and subsequent phosphorylation of GluA1. |
| Phosphorylation of GluA1 at Ser845 (PKA site) | Potential Increase | Cross-talk between signaling pathways may lead to PKA activation. |
| Surface expression of GluA1/GluA2 subunits | Increase | Facilitation of LTP is associated with the insertion of AMPA receptors into the postsynaptic membrane. |
Experimental Protocols
To empirically determine the effects of this compound on synaptic plasticity, a combination of electrophysiological and biochemical assays is recommended.
Electrophysiological Recordings in Acute Hippocampal Slices
This protocol is designed to measure the effects of this compound on LTP at the Schaffer collateral-CA1 synapse.
1. Slice Preparation:
- Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.
- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgSO4, and 10 glucose.
- Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Field Excitatory Postsynaptic Potential (fEPSP) Recordings:
- Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
- Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline for at least 20 minutes.
- Apply this compound at the desired concentration (e.g., starting with the EC50 of 123 nM and testing a range of concentrations) to the perfusing aCSF and record for another 20-30 minutes.
- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
- Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
- A control group of slices should be treated with vehicle instead of this compound.
3. Data Analysis:
- Measure the initial slope of the fEPSP.
- Normalize the fEPSP slope to the average baseline value.
- Compare the magnitude of LTP between the this compound-treated and control groups.
Western Blot Analysis of AMPA Receptor Subunit Phosphorylation and Expression
This protocol assesses the molecular changes associated with this compound treatment and LTP induction.
1. Sample Preparation:
- Prepare acute hippocampal slices as described above.
- Treat slices with this compound or vehicle.
- Induce chemical LTP (cLTP) using agents like glycine (B1666218) or forskolin, or use an HFS protocol in a subset of slices.
- Collect slices at various time points post-treatment/induction and snap-freeze them in liquid nitrogen.
- Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a standard assay (e.g., BCA).
2. Western Blotting:
- Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
- Incubate the membrane with primary antibodies against total and phosphorylated forms of GluA1 (Ser831, Ser845) and total GluA2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
3. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phosphoprotein levels to the total protein levels for each subunit.
- Normalize the total protein levels to the loading control.
- Compare the protein expression and phosphorylation levels between different treatment groups.
Visualizations
Signaling Pathways in AMPA Receptor-Mediated Synaptic Plasticity
Caption: Signaling cascade initiated by AMPA receptor potentiation.
Experimental Workflow for Investigating this compound
Caption: A streamlined workflow for assessing this compound's impact.
Conclusion
This compound, as a potent AMPA receptor positive allosteric modulator, holds significant potential for the therapeutic modulation of synaptic plasticity. The experimental framework outlined in this guide provides a robust starting point for researchers and drug development professionals to investigate its efficacy in enhancing synaptic strength and to elucidate the underlying molecular mechanisms. A thorough investigation using these methodologies will be crucial in determining the therapeutic viability of this compound for cognitive disorders.
References
- 1. medkoo.com [medkoo.com]
- 2. Regulation of AMPA receptors and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA Receptors in Synaptic Plasticity, Memory Function, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Utilizing PF-4708671 for the Study of Long-Term Potentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Long-term potentiation (LTP) is a persistent strengthening of synapses resulting from specific patterns of recent activity, serving as a primary cellular mechanism underlying learning and memory.[1] The molecular machinery governing the induction and maintenance of LTP is a subject of intense research, with pharmacological tools being indispensable for dissecting its intricate signaling pathways.
This guide focuses on the application of a specific small molecule inhibitor to investigate the role of the p70 ribosomal S6 kinase 1 (S6K1) in LTP. It is important to clarify a potential point of confusion regarding the compound identifier. While the query specified PF-04701475, the scientific literature identifies PF-4708671 as the potent and selective inhibitor of S6K1.[2] this compound, conversely, is described as an AMPAR positive allosteric potentiator. Therefore, this document will detail the use of PF-4708671 to probe the S6K1 signaling cascade in the context of LTP.
S6K1 is a critical downstream effector of the mammalian target of rapamycin (B549165) (mTOR) pathway, a signaling cascade fundamentally involved in the regulation of protein synthesis.[2][3] Given that the late phase of LTP (L-LTP) is dependent on de novo protein synthesis, the mTOR/S6K1 axis presents a key target for mechanistic studies.[4][5]
Quantitative Data on PF-4708671 and its Effects
The efficacy and specificity of PF-4708671 as a pharmacological tool are defined by its inhibitory constants and its observed effects in functional assays.
Table 1: Inhibitory Profile of PF-4708671
| Parameter | Value | Notes |
|---|---|---|
| Target | p70 Ribosomal S6 Kinase 1 (S6K1) | A serine/threonine kinase downstream of mTOR.[2] |
| Ki | 20 nM | In cell-free assays.[2] |
| IC50 | 160 nM | In cell-free assays.[2] |
Table 2: Effects of S6K1 Inhibition or Deletion on Long-Term Potentiation
| Experimental Model | Key Finding | Implication for LTP Phase | Reference |
|---|---|---|---|
| S6K1 Knockout Mice | Compromised early-phase LTP (E-LTP) expression. | S6K1 may play a role in the initial stages of LTP, independent of protein synthesis. | [6] |
| S6K1 Knockout Mice | No alteration in protein synthesis-dependent late-phase LTP (L-LTP). | Suggests potential compensatory mechanisms or that S6K1 is not solely required for L-LTP. | [6] |
| Angelman Syndrome Mouse Model | PF-4708671 improved long-term potentiation in brain slices. | S6K1 inhibition can be beneficial in pathological conditions with altered synaptic plasticity. | [7] |
| Chronic Epileptic Rats | PF-4708671 reversed deficits in CA3-CA1 LTP in vivo. | Pharmacological inhibition of S6K1 can rescue synaptic plasticity impairments. | [8] |
| Hippocampal Slices (Rat) | Rapamycin (mTOR inhibitor) inhibits L-LTP but not E-LTP. | Confirms the role of the upstream mTOR pathway in protein synthesis-dependent LTP. |[4] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language to illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: mTOR/S6K1 signaling pathway in Late-Phase Long-Term Potentiation.
Caption: Experimental workflow for studying PF-4708671's effect on LTP.
Experimental Protocols
The following is a generalized protocol for investigating the effects of PF-4708671 on LTP in acute hippocampal slices, synthesized from established methodologies.[9][10][11]
1. Solutions and Reagents
-
Dissection/Cutting Solution (ice-cold, oxygenated with 95% O₂/5% CO₂):
-
Sucrose: 110 mM
-
NaCl: 60 mM
-
NaHCO₃: 28 mM
-
NaH₂PO₄: 1.25 mM
-
KCl: 3 mM
-
MgSO₄: 7 mM
-
CaCl₂: 0.5 mM
-
Glucose: 5 mM
-
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O₂/5% CO₂, pH 7.3-7.4):
-
NaCl: 124 mM
-
KCl: 5 mM
-
NaHCO₃: 26 mM
-
NaH₂PO₄: 1.0 mM
-
CaCl₂: 2.4 mM
-
MgSO₄: 1.3 mM
-
Glucose: 10 mM
-
-
PF-4708671 Stock Solution: Prepare a concentrated stock (e.g., 10-50 mM) in DMSO. Store at -20°C. The final concentration of DMSO in the recording solution should be kept low (e.g., <0.1%).
2. Hippocampal Slice Preparation
-
Anesthetize and decapitate an adult rodent (e.g., mouse or rat) in accordance with approved animal care protocols.
-
Rapidly dissect the brain and immerse it in ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus.
-
Prepare transverse hippocampal slices (typically 350-400 µm thick) using a vibratome or tissue chopper in the ice-cold cutting solution.[9][11]
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at a slightly elevated temperature (e.g., 28-32°C) for at least 1 hour before recording.[11]
3. Electrophysiological Recording
-
Transfer a single slice to a submersion or interface recording chamber continuously perfused with oxygenated aCSF (1-2 mL/min) at a physiological temperature (e.g., 28-30°C).
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA3 region) and a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[10]
-
Determine the stimulus intensity that elicits an fEPSP amplitude approximately 40-50% of the maximum response.
-
Record a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., every 20-30 seconds) for at least 20-30 minutes.[10]
4. Drug Application and LTP Induction
-
After establishing a stable baseline, switch to aCSF containing the desired final concentration of PF-4708671 (or vehicle for control experiments). Allow the drug to perfuse for at least 20-30 minutes before inducing LTP.
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz).[9][10]
-
Alternatively, multiple trains of 100 Hz stimulation (e.g., four 1-second trains, separated by 5 minutes) can be used to induce L-LTP.[11]
5. Data Acquisition and Analysis
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 1-3 hours post-induction to monitor the potentiation.
-
Measure the initial slope of the fEPSP for each recorded trace. The slope is a reliable measure of synaptic strength.
-
Normalize the fEPSP slopes from the post-induction period to the average slope of the pre-induction baseline period.
-
Plot the normalized fEPSP slope over time. The magnitude of LTP is typically quantified by averaging the normalized slopes during the last 10-20 minutes of the recording period.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the magnitude of LTP between the PF-4708671-treated group and the vehicle-treated control group.
This comprehensive approach allows for a rigorous investigation into the necessity of S6K1 activity for the induction and/or maintenance of long-term potentiation, providing valuable insights into the molecular mechanisms of synaptic plasticity.
References
- 1. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 2. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR Signaling: At the Crossroads of Plasticity, Memory, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Activation of mTOR and Synaptogenesis: Role in the Actions of Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Pharmacological inhibition of S6K1 rescues synaptic deficits and attenuates seizures and depression in chronic epileptic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genes2cognition.org [genes2cognition.org]
- 10. Electrophysiology and LTP [bio-protocol.org]
- 11. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-04701475 in Modulating Glutamatergic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamatergic hypofunction is a key pathophysiological hallmark of schizophrenia, contributing significantly to cognitive deficits. Positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor present a promising therapeutic strategy to enhance glutamatergic neurotransmission. This technical guide provides an in-depth overview of PF-04701475, a potent and selective AMPA receptor PAM. We will delve into its mechanism of action, present key preclinical data, and detail the experimental protocols used to characterize its pharmacological profile. The information presented herein is based on the discovery and characterization of the closely related clinical candidate PF-04958242, which emerged from the same research program.
Introduction to this compound and Glutamatergic Modulation
The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory. AMPA receptors, a subtype of ionotropic glutamate (B1630785) receptors, mediate the majority of fast excitatory synaptic transmission. Dysregulation of this system, particularly a reduction in N-methyl-D-aspartate (NMDA) receptor function, has been strongly implicated in the pathophysiology of schizophrenia.
Positive allosteric modulators of AMPA receptors, such as this compound, represent a nuanced approach to enhancing glutamatergic signaling. Unlike direct agonists, PAMs do not activate the receptor themselves but rather potentiate the response to the endogenous agonist, glutamate. This mechanism of action is thought to preserve the temporal and spatial fidelity of physiological glutamatergic transmission, potentially offering a better therapeutic window compared to direct agonists. This compound was developed as part of a program aimed at identifying potent and selective AMPA receptor PAMs for the treatment of cognitive impairment associated with schizophrenia.
Mechanism of Action: Potentiation of AMPA Receptor Function
This compound acts as a positive allosteric modulator of the AMPA receptor. It binds to a site on the receptor distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that enhances its function. The primary mechanisms through which AMPA receptor PAMs like this compound are thought to work include:
-
Slowing of Deactivation: Prolonging the time the ion channel remains open after glutamate has bound.
-
Reduction of Desensitization: Decreasing the rate at which the receptor becomes unresponsive to continuous glutamate exposure.
This potentiation of the AMPA receptor-mediated current leads to an amplification of the postsynaptic response to presynaptically released glutamate, thereby enhancing synaptic strength and plasticity.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for the closely related compound, PF-04958242. This data provides a strong indication of the potency and efficacy of the chemical series to which this compound belongs.
| In Vitro Parameter | Cell Line | Value | Reference |
| EC50 | Murine Embryonic Stem Cells | 854 nM | [1] |
| Ki | Not Specified | 132 nM | [1] |
| In Vivo Parameter | Animal Model | Assay | Value | Reference |
| ED50 | Rat | MK-801-Induced Deficit in Synaptic Transmission | 0.003 mg/kg i.v. | [1] |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Recordings
Objective: To determine the potentiation of AMPA receptor-mediated currents by this compound.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired human AMPA receptor subunit combination (e.g., GluA2) are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on individual cells.
-
Solution Application: The external solution contains a physiological ion concentration. Glutamate is applied to elicit an AMPA receptor-mediated current.
-
Compound Application: this compound is co-applied with glutamate at various concentrations.
-
Data Analysis: The potentiation of the glutamate-evoked current by this compound is measured as the percentage increase in the peak current amplitude or the integral of the current. The EC50 (the concentration of the compound that produces 50% of its maximal effect) is calculated by fitting the concentration-response data to a sigmoidal function.
In Vivo Microdialysis
Objective: To assess the effect of this compound on extracellular glutamate levels in specific brain regions.
Methodology:
-
Animal Preparation: A guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus) of a rat or mouse.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Neurotransmitter Analysis: The concentration of glutamate in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Data Analysis: Changes in extracellular glutamate levels following drug administration are calculated as a percentage of the baseline levels.
In Vivo Models of Cognitive Deficits in Schizophrenia
Objective: To evaluate the efficacy of this compound in reversing cognitive deficits relevant to schizophrenia.
Methodology (Ketamine-Induced Deficit in Working Memory):
-
Animal Model: Rats are trained on a working memory task, such as the radial arm maze or a delayed non-match to position task.
-
Induction of Deficit: The NMDA receptor antagonist ketamine is administered to induce a transient cognitive deficit, mimicking aspects of glutamatergic hypofunction in schizophrenia.
-
Drug Administration: this compound is administered prior to the ketamine challenge.
-
Behavioral Testing: The animals' performance on the working memory task is assessed.
-
Data Analysis: The ability of this compound to reverse the ketamine-induced impairment in task performance is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
The Potent AMPA Receptor Potentiator PF-04701475: A Technical Guide to Investigating its Effects on Subunit Composition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical overview of the known properties of PF-04701475 and a detailed guide to investigating its potential effects on AMPA receptor subunit composition. As of the latest available information, specific studies detailing the direct impact of this compound on AMPA receptor subunit composition have not been publicly disclosed. Therefore, this guide presents a hypothetical framework based on established principles of AMPA receptor pharmacology and provides the experimental protocols necessary to test these hypotheses.
Introduction to this compound
This compound is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a PAM, this compound is understood to enhance the function of AMPA receptors in the presence of the endogenous agonist, glutamate (B1630785).[2] The potentiation is characterized by an EC50 value of 123 nM, indicating a high affinity for its allosteric binding site.[3] Positive allosteric modulators of AMPA receptors are of significant interest in neuroscience research and drug development for their potential to treat a variety of neurological and psychiatric disorders by enhancing synaptic plasticity, a fundamental process for learning and memory.[4][5][6]
The mechanism of action for many AMPA receptor PAMs involves binding to an allosteric site at the interface of the ligand-binding domains of the receptor subunits.[7][8] This binding is thought to stabilize the open-channel conformation of the receptor, thereby increasing the ion flux in response to glutamate binding.[5] This can manifest as a slowing of receptor deactivation and/or desensitization.[5]
Hypothetical Framework: The Effects of this compound on AMPA Receptor Subunit Composition
The subunit composition of AMPA receptors, which are tetramers typically composed of combinations of GluA1, GluA2, GluA3, and GluA4 subunits, dictates their biophysical and trafficking properties.[4] For instance, the presence of the GluA2 subunit renders the receptor impermeable to calcium, a critical factor in preventing excitotoxicity. The trafficking of GluA1-containing receptors to the synapse is a key mechanism underlying long-term potentiation (LTP).[9]
Given that this compound is a potent positive allosteric modulator, it is plausible that its chronic administration could induce adaptive changes in the expression and trafficking of AMPA receptor subunits. Such changes would be a homeostatic response to the enhanced receptor activity.
Potential Hypothesized Effects:
-
Alterations in Subunit Expression: Chronic potentiation of AMPA receptors by this compound could lead to compensatory changes in the transcription and translation of the genes encoding the different GluA subunits (GRIA1-4). This could manifest as either an upregulation or downregulation of specific subunits as the neuron attempts to maintain a homeostatic level of synaptic activity.
-
Changes in Receptor Trafficking: The enhanced activity of AMPA receptors could influence their trafficking to and from the synaptic membrane. For example, it might promote the internalization of certain subunit compositions to dampen the potentiated signal, or conversely, it could stabilize specific receptor subtypes at the synapse.[10][11]
-
Preferential Modulation of Specific Subunit Compositions: AMPA receptor PAMs can exhibit selectivity for receptors with different subunit compositions.[2] If this compound preferentially potentiates receptors containing specific subunits (e.g., GluA1-containing receptors involved in plasticity), this could lead to functional changes that mimic or occlude synaptic plasticity mechanisms.
To investigate these hypotheses, a series of detailed experiments are required. The following sections outline the key methodologies.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Determine Subunit Associations
This technique is used to determine which AMPA receptor subunits are physically associated with each other in a complex.
Methodology:
-
Cell/Tissue Lysis:
-
Treat cultured neurons or brain tissue homogenates with and without this compound for the desired duration.
-
Lyse the cells or tissue in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.[12][13]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing soluble proteins.[12]
-
-
Immunoprecipitation:
-
Incubate the cleared lysate with an antibody specific for one AMPA receptor subunit (e.g., anti-GluA1).
-
Add Protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture to capture the antibody-antigen complexes.[12][13]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[14]
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against other AMPA receptor subunits (e.g., anti-GluA2, anti-GluA3) to determine which subunits were co-precipitated with the target subunit.
-
Quantitative Western Blotting for Subunit Expression Levels
This method is used to quantify the total and surface expression levels of each AMPA receptor subunit.
Methodology:
-
Sample Preparation:
-
Treat cells or animals with this compound.
-
For total protein levels, lyse cells/tissue in a strong denaturing buffer (e.g., RIPA buffer with SDS).[15]
-
For surface protein levels, use a cell-surface biotinylation assay. Briefly, label surface proteins with a biotinylation reagent, then lyse the cells and pull down the biotinylated proteins with streptavidin beads.
-
-
Protein Quantification and Electrophoresis:
-
Immunoblotting and Densitometry:
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for each GluA subunit (GluA1, GluA2, GluA3, GluA4).[17][18]
-
Use a fluorescently or HRP-conjugated secondary antibody for detection.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH for total protein, or a transferrin receptor for surface protein).[17]
-
Electrophysiological Recordings to Assess Functional Changes
Whole-cell patch-clamp electrophysiology can be used to measure the functional properties of native AMPA receptors in neurons, which are influenced by their subunit composition.[19][20]
Methodology:
-
Slice Preparation and Recording:
-
Prepare acute brain slices from animals treated with this compound or a vehicle.
-
Perform whole-cell voltage-clamp recordings from identified neurons (e.g., hippocampal CA1 pyramidal neurons).
-
-
Measurement of AMPA Receptor Currents:
-
Evoke synaptic AMPA receptor-mediated currents (EPSCs) by stimulating presynaptic afferents.
-
Measure the amplitude, decay kinetics, and rectification of the EPSCs.
-
Rectification Index: The current-voltage (I-V) relationship of AMPA receptors is dependent on the presence of the GluA2 subunit. GluA2-lacking receptors are inwardly rectifying and permeable to calcium. The rectification index can be calculated by measuring the EPSC amplitude at both negative and positive holding potentials.[19][20]
-
Decay Kinetics: The deactivation and desensitization rates of AMPA receptors are influenced by their subunit composition and can be altered by PAMs.[21][22]
-
-
Single-Cell RT-qPCR for Subunit mRNA Levels
This technique allows for the quantification of mRNA transcripts for each AMPA receptor subunit in individual cells.[23][24]
Methodology:
-
Single-Cell Isolation:
-
Isolate individual neurons from brain tissue or cell culture using techniques like fluorescence-activated cell sorting (FACS) or manual picking.[23]
-
-
Reverse Transcription and Preamplification:
-
Quantitative PCR (qPCR):
-
Perform qPCR using specific primers for each of the GluA subunit genes.
-
Quantify the relative or absolute number of mRNA transcripts for each subunit and normalize to a housekeeping gene.[27]
-
Data Presentation
The quantitative data obtained from the aforementioned experiments should be summarized in a clear and structured format to allow for easy comparison between control and this compound-treated groups.
Table 1: Hypothetical Quantitative Western Blot Data for AMPA Receptor Subunit Expression
| Treatment Group | GluA1 (Normalized Intensity) | GluA2 (Normalized Intensity) | GluA3 (Normalized Intensity) | GluA4 (Normalized Intensity) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 | 1.00 ± 0.09 |
| This compound (1 µM) | 1.35 ± 0.18 | 0.95 ± 0.11 | 1.05 ± 0.13 | 0.98 ± 0.10 |
| This compound (10 µM) | 1.62 ± 0.21** | 0.88 ± 0.10 | 1.10 ± 0.15 | 0.95 ± 0.12 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Hypothetical Electrophysiological Data
| Treatment Group | EPSC Amplitude (pA) | Decay Tau (ms) | Rectification Index |
| Vehicle Control | -50.2 ± 5.1 | 5.3 ± 0.4 | 0.85 ± 0.05 |
| This compound (1 µM) | -75.8 ± 6.3 | 8.1 ± 0.6 | 0.83 ± 0.06 |
| This compound (10 µM) | -98.5 ± 8.2 | 10.5 ± 0.8** | 0.86 ± 0.05 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. |
Visualizations
Signaling Pathways
Caption: AMPA Receptor Trafficking and Modulation.
Experimental Workflows
Caption: Co-Immunoprecipitation Workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of AMPA Receptor Trafficking and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FUNCTIONAL INSIGHT INTO DEVELOPMENT OF POSITIVE ALLOSTERIC MODULATORS OF AMPA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | AMPA Receptor Trafficking for Postsynaptic Potentiation [frontiersin.org]
- 10. Biophysical Model of AMPA Receptor Trafficking and Its Regulation during Long-Term Potentiation/Long-Term Depression | Journal of Neuroscience [jneurosci.org]
- 11. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 17. Quantification of AMPA receptor subunits and RNA editing-related proteins in the J20 mouse model of Alzheimer’s disease by capillary western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of AMPA receptor subunits and RNA editing-related proteins in the J20 mouse model of Alzheimer's disease by capillary western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Electrophysiological Assessment of Newly Synthesized 2,3-Benzodiazepine Derivatives for Inhibiting the AMPA Receptor Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tutorial: Guidelines for Single-Cell RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tutorial: Guidelines for Single-Cell RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Quantification of mRNA in single cells and modelling of RT-qPCR induced noise - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of PF-3758309 (a PAK4 Inhibitor) in Neuronal Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of preliminary studies involving the p21-activated kinase 4 (PAK4) inhibitor, PF-3758309, with a focus on its potential applications in neuronal cultures. While direct studies of PF-3758309 in primary neuronal cultures are limited, this document synthesizes available data from related contexts, outlines key signaling pathways, and provides detailed experimental protocols to guide future research. The information presented herein is intended to serve as a foundational resource for investigating the role of PAK4 inhibition in neuronal function and its potential as a therapeutic strategy for neurological disorders.
Quantitative Data on PF-3758309
The following tables summarize the available quantitative data for PF-3758309, primarily from studies in neuroblastoma cell lines. These values can serve as a reference for designing experiments in primary neuronal cultures.
Table 1: In Vitro Inhibitory Activity of PF-3758309
| Parameter | Value | Cell Line/System | Reference |
| Kd (PAK4) | 2.7 nM | Biochemical Assay | [1] |
| Ki (PAK4) | 18.7 nM | Biochemical Assay | [2] |
| IC50 (pGEF-H1) | 1.3 nM | HCT116 cells | [1] |
| IC50 (Anchorage-independent growth) | 4.7 ± 3.0 nM | Panel of 20 tumor cell lines | [1] |
Table 2: IC50 Values of PF-3758309 in Neuroblastoma Cell Lines [3][4]
| Cell Line | IC50 (µM) |
| SH-SY5Y | 5.461 |
| IMR-32 | 2.214 |
| KELLY | 1.846 |
| NBL-S | 14.02 |
Experimental Protocols
This section details methodologies for key experiments to investigate the effects of PF-3758309 in neuronal cultures.
Primary Neuronal Culture
This protocol describes the isolation and culture of primary hippocampal or cortical neurons from embryonic rodents, a standard method for in vitro neurobiological studies.[5][6][7][8][9]
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Ice-cold dissection medium (e.g., Hibernate-A)
-
Papain or Trypsin solution
-
Trypsin inhibitor (if using trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture dishes or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant rodent and harvest embryos.
-
Dissect hippocampi or cortices from embryonic brains in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Enzymatically digest the tissue with papain or trypsin at 37°C for 15-30 minutes.
-
If using trypsin, neutralize with a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated culture vessels at a desired density (e.g., 100,000 to 250,000 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, a partial media change can be performed. To inhibit glial proliferation, an anti-mitotic agent like Cytosine β-D-arabinofuranoside (Ara-C) can be added.[8][9]
Treatment of Neuronal Cultures with PF-3758309
This protocol outlines the treatment of established primary neuronal cultures with the PAK4 inhibitor.
Materials:
-
Established primary neuronal cultures (e.g., 5-7 days in vitro)
-
PF-3758309 stock solution (in DMSO)
-
Culture medium
Procedure:
-
Prepare a stock solution of PF-3758309 in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations. It is advisable to test a range of concentrations based on the IC₅₀ values from neuroblastoma cell lines (e.g., 0.1 µM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest PF-3758309 dose).
-
Carefully remove a portion of the old medium from the neuronal cultures and replace it with the medium containing PF-3758309 or the vehicle control.
-
Incubate the cultures for the desired duration (e.g., 1, 6, 24, or 48 hours) depending on the experimental endpoint.
Western Blot Analysis of PAK4 Signaling
This protocol is for assessing the phosphorylation status of key proteins in the PAK4 signaling pathway following inhibitor treatment.
Materials:
-
Treated primary neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-LIMK1, anti-LIMK1, anti-p-cofilin, anti-cofilin, anti-p-CREB, anti-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated neuronal cultures and collect the protein lysates.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Visualizations
PAK4 is a key regulator of several intracellular signaling pathways crucial for neuronal development and function. Inhibition of PAK4 with PF-3758309 is expected to modulate these pathways.
PAK4-LIMK-Cofilin Pathway and Cytoskeletal Dynamics
PAK4 plays a significant role in regulating the actin cytoskeleton, a process essential for neurite outgrowth, spine morphology, and synaptic plasticity.[10][11][12][13][14] One of the key downstream pathways involves the phosphorylation and activation of LIM kinase 1 (LIMK1).[10] Activated LIMK1, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[10] Inactivation of cofilin leads to the stabilization of actin filaments.
PAK4-GEF-H1-RhoA Pathway and Neuronal Morphology
PAK4 can also influence neuronal morphology through its interaction with GEF-H1, a guanine (B1146940) nucleotide exchange factor for the small GTPase RhoA.[15][16][17] PAK4 can phosphorylate GEF-H1, which can lead to the regulation of RhoA activity and subsequent changes in the actin cytoskeleton, affecting processes like stress fiber formation and lamellipodia.[15][16]
PAK4-CREB Pathway and Neuronal Survival
Recent studies have implicated PAK4 in promoting neuronal survival, particularly in the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[18][19][20] This neuroprotective effect appears to be mediated through the activation of the cAMP response element-binding protein (CREB) signaling pathway.[18] Activated CREB is a transcription factor that upregulates the expression of pro-survival genes.
Experimental Workflow for Investigating PF-3758309 in Neuronal Cultures
The following diagram illustrates a logical workflow for conducting preliminary studies of PF-3758309 in primary neuronal cultures.
Conclusion
PF-3758309 is a potent inhibitor of PAK4, a kinase with critical roles in neuronal development, cytoskeletal dynamics, and survival. While research on PF-3758309 in non-cancerous neuronal models is still in its early stages, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute preliminary studies. Investigating the effects of PF-3758309 in primary neuronal cultures will be crucial for elucidating the therapeutic potential of PAK4 inhibition for a range of neurological disorders.
References
- 1. Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 3. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Primary cortical neuronal culture [protocols.io]
- 10. Cytoskeletal changes regulated by the PAK4 serine/threonine kinase are mediated by LIM kinase 1 and cofilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inka2, a novel Pak4 inhibitor, regulates actin dynamics in neuronal development | bioRxiv [biorxiv.org]
- 12. LIM-Kinases in Synaptic Plasticity, Memory, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. LIM kinases: cofilin and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PAK4 mediates morphological changes through the regulation of GEF-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. Regulation and functions of the RhoA regulatory guanine nucleotide exchange factor GEF-H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PAK4 suppresses motor neuron degeneration in hSOD1G93A‐linked amyotrophic lateral sclerosis cell and rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Neuropharmacological Profile of PF-04701475: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
PF-04701475 has been identified as a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of its neuropharmacological characteristics, detailing its mechanism of action, binding affinity, and functional effects.
Core Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, enhancing the receptor's response to the endogenous neurotransmitter glutamate. This potentiation of AMPA receptor-mediated signaling is a key mechanism for increasing excitatory neurotransmission in the central nervous system. The primary research article detailing its discovery highlights its development from a high-throughput functional activity screen and subsequent structure-based drug design targeting the ligand-binding domain of the human GluA2 subunit.[1]
Quantitative Neuropharmacological Data
The following tables summarize the key quantitative parameters that define the neuropharmacological profile of this compound.
| Parameter | Value | Assay Type | Species/Tissue | Reference |
| EC50 | 123 nM | Functional Activity Screen | Mouse embryonic stem cell-derived neuronal precursors | Patel et al., 2013 |
Table 1: In Vitro Potency of this compound
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
| Compound | Binding Affinity (Ki) | Assay Type | Radioligand | Species/Tissue | Reference |
| This compound | Data not available | Radioligand Binding Assay | [3H]PF-04725379 | Rat Brain Homogenate | Patel et al., 2013 |
Table 2: Receptor Binding Affinity of this compound
Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor. A lower Ki value signifies a higher binding affinity. Note: The primary publication utilized a tritiated analog, PF-04725379, to characterize the binding of this series of compounds.[1]
Key Experimental Methodologies
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies employed in the initial characterization of this compound.
High-Throughput Functional Activity Screen
The initial identification of the dihydroisoxazole (B8533529) series, from which this compound was derived, utilized a high-throughput functional activity screen.
Objective: To identify compounds that potentiate AMPA receptor activity.
Methodology:
-
Cell Culture: Mouse embryonic stem (mES) cell-derived neuronal precursors were cultured and differentiated into a neuronal phenotype.
-
Compound Application: A library of chemical compounds was applied to the neuronal cultures.
-
Functional Readout: A functional assay measuring a downstream consequence of AMPA receptor activation was employed. While the specific readout (e.g., calcium influx, membrane potential change) is not detailed in the abstract, such assays are standard in the field.
-
Hit Identification: Compounds that produced a significant increase in the functional readout in the presence of an AMPA receptor agonist were identified as "hits."
Radioligand Binding Assay for AMPA Receptors
To determine the binding affinity of the synthesized compounds, a competitive radioligand binding assay was established.
Objective: To measure the affinity of this compound and related compounds for the AMPA receptor allosteric site in a native tissue environment.
Methodology:
-
Tissue Preparation: Whole brains from rats were homogenized in a suitable buffer to prepare a crude membrane fraction containing AMPA receptors.
-
Radioligand: A tritiated version of a related potent compound from the same chemical series, [3H]PF-04725379, was used as the radioligand.
-
Competitive Binding: The brain homogenate was incubated with a fixed concentration of [3H]PF-04725379 and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The data were analyzed using non-linear regression to determine the IC50 (half-maximal inhibitory concentration), which was then used to calculate the Ki value.
In Vivo Pharmacological Assessment
This compound was selected as a prototype compound to investigate the in vivo effects of this chemical series on AMPA receptor-mediated pharmacology.
Objective: To assess the in vivo efficacy of this compound in a relevant animal model.
Methodology: The specific in vivo models and endpoints are not detailed in the available abstract. However, typical in vivo studies for AMPA receptor potentiators include assessments of:
-
Cognitive Enhancement: Utilizing models such as the novel object recognition test, Morris water maze, or T-maze to assess improvements in learning and memory.
-
Target Engagement: Measuring downstream neurochemical or electrophysiological changes in the brain following compound administration to confirm that the drug is interacting with its intended target in a living animal.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating the concentration of the drug in the brain and plasma with the observed pharmacological effects.
Visualizing the Scientific Workflow and Signaling Pathway
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A flowchart illustrating the discovery and characterization workflow for this compound.
Caption: The signaling pathway of this compound as an AMPA receptor positive allosteric modulator.
References
The Role of PF-04701475 in Learning and Memory Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04701475 is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As such, it holds significant potential as a research tool for investigating the fundamental mechanisms of learning, memory, and synaptic plasticity. Positive allosteric modulation of AMPA receptors enhances their function in response to the endogenous ligand glutamate (B1630785), a key process in the induction and maintenance of long-term potentiation (LTP), a cellular correlate of learning and memory. Despite its commercial availability and defined mechanism of action, to date, there is a notable absence of published primary research literature detailing the specific effects of this compound in preclinical models of learning and memory.
This in-depth technical guide serves as a foundational resource for researchers interested in utilizing this compound. While direct experimental data for this compound is not yet available in the public domain, this document provides a comprehensive overview of the theoretical framework, potential experimental designs, and the established role of AMPA receptor potentiation in cognitive neuroscience. The methodologies and data presentation formats outlined herein are based on established protocols for similar, well-characterized AMPA receptor potentiators and are intended to serve as a practical template for future investigations with this compound.
Introduction: The Scientific Rationale for AMPA Receptor Potentiation in Cognitive Enhancement
The AMPA receptor is a primary mediator of fast excitatory synaptic transmission in the central nervous system. Its activation and trafficking are critical for synaptic plasticity, the process by which the strength of synaptic connections is altered, forming the cellular basis of learning and memory. Positive allosteric modulators (PAMs) of the AMPA receptor, like this compound, bind to a site on the receptor distinct from the glutamate binding site. This binding event potentiates the receptor's response to glutamate, leading to an increased influx of cations and a stronger depolarization of the postsynaptic neuron. This enhanced synaptic response is hypothesized to facilitate the induction of long-term potentiation (LTP) and, consequently, improve cognitive functions.
Core Mechanism of Action: this compound
This compound is characterized as a potent and selective AMPA receptor positive allosteric potentiator.[1] Its chemical formula is C17H24FN3O3S, with a molecular weight of 369.45 g/mol .
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide | [1] |
| CAS Number | 1488407-52-8 | [1] |
| Molecular Formula | C17H24FN3O3S | |
| Molecular Weight | 369.45 | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 5 mg/mL |
Signaling Pathway of AMPA Receptor Potentiation
The potentiation of AMPA receptors by this compound is expected to enhance downstream signaling cascades crucial for synaptic plasticity. The following diagram illustrates the proposed signaling pathway.
Anticipated Experimental Findings and Methodologies
While specific data for this compound is unavailable, research on analogous AMPA receptor potentiators allows for the formulation of expected outcomes and the detailed experimental protocols required to test them.
In Vitro Electrophysiology: Long-Term Potentiation (LTP)
Hypothesis: this compound will enhance the induction and/or magnitude of LTP in hippocampal slices.
Table 2: Predicted Electrophysiological Effects of this compound on LTP
| Parameter | Expected Outcome with this compound |
| LTP Threshold | Lowered |
| LTP Magnitude | Increased |
| LTP Duration | Potentially prolonged |
| Paired-Pulse Facilitation (PPF) | No significant change expected (indicative of postsynaptic mechanism) |
Experimental Protocol: Hippocampal Slice Electrophysiology
-
Slice Preparation:
-
Anesthetize and decapitate a C57BL/6 mouse (age P21-P30).
-
Rapidly remove the brain and immerse in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Field Potential Recording:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds at an intensity that elicits 30-40% of the maximal response.
-
-
LTP Induction and Drug Application:
-
Apply this compound at various concentrations (e.g., 1, 3, 10 µM) to the perfusing aCSF and record for a further 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of potentiation between vehicle- and this compound-treated slices.
-
In Vivo Behavioral Assays
Hypothesis: this compound will improve performance in hippocampus-dependent learning and memory tasks.
Table 3: Predicted Behavioral Effects of this compound
| Behavioral Task | Key Metric | Expected Outcome with this compound |
| Morris Water Maze | Escape Latency | Decreased |
| Time in Target Quadrant | Increased | |
| Novel Object Recognition | Discrimination Index | Increased |
| Contextual Fear Conditioning | Freezing Time in Context | Increased |
Experimental Protocol: Novel Object Recognition (NOR)
-
Habituation:
-
Individually house mice and handle them for 5 minutes per day for 3 days prior to the experiment.
-
On day 4, allow each mouse to freely explore an empty open-field arena (e.g., 40x40x40 cm) for 10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 5, 30 minutes after intraperitoneal (IP) injection of this compound or vehicle, place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object.
-
-
Testing (Choice) Phase:
-
After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Conclusion and Future Directions
This compound, as a potent and selective AMPA receptor positive allosteric modulator, represents a valuable tool for the neuroscience research community. While direct empirical data on its effects in learning and memory are currently lacking in the public domain, the well-established role of AMPA receptor potentiation in synaptic plasticity provides a strong rationale for its investigation. The experimental frameworks provided in this guide offer a starting point for researchers to characterize the electrophysiological and behavioral effects of this compound. Future studies are needed to elucidate its precise in vitro and in vivo pharmacological profile, including dose-response relationships, pharmacokinetic properties, and potential off-target effects. Such research will be instrumental in validating this compound as a standard tool for probing the molecular underpinnings of cognition.
References
Methodological & Application
Application Notes and Protocols for PF-04701475 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-04701475 is a potent and selective positive allosteric modulator of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). For in vitro and in vivo studies, accurate and consistent preparation of a stock solution is the first critical step. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for such hydrophobic small molecules due to its high solubilizing capacity. This document provides a detailed protocol for the preparation of a stock solution of this compound in DMSO.
Chemical Properties and Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is crucial for accurate calculations when preparing stock solutions of a desired concentration.
| Property | Value | Source |
| Molecular Weight | 369.45 g/mol | [1] |
| CAS Number | 1488407-52-8 | [1][2][3] |
| Appearance | White to beige powder | [1] |
| Solubility in DMSO | ≥ 5 mg/mL (clear solution) | [1] |
| Alternative Reported Solubility in DMSO | 20 mg/mL | [1] |
| Storage Temperature (Solid) | Room temperature | [1] |
| Storage Temperature (in DMSO) | -20°C for long-term storage | [3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many cell-based assays and can be further diluted to the desired final concentration in the appropriate cell culture medium or buffer.
Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 3.69 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
moles x Molecular Weight ( g/mol ) = mass (g)
-
0.00001 moles x 369.45 g/mol = 0.00369 g = 3.69 mg
-
-
-
Adding the Solvent:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare 1 mL of stock solution, add 1 mL of DMSO.
-
-
Dissolution:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, gentle warming in a 37°C water bath for a few minutes followed by vortexing may aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 4°C may be acceptable.[3]
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Hypothetical Signaling Pathway
This compound acts as a positive allosteric modulator of AMPA receptors. The diagram below represents a simplified hypothetical signaling pathway where AMPA receptor activation plays a role.
Caption: Simplified diagram of AMPA receptor activation and modulation.
References
Application Notes and Protocols for PF-4708671 (S6K1 Inhibitor) in Whole-Cell Patch-Clamp Recordings
A Note on the Compound Name: The compound "PF-04701475" as specified in the query does not yield significant results in scientific literature. It is highly probable that this is a typographical error and the intended compound is PF-4708671 , a well-characterized, potent, and selective inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). These application notes and protocols are based on the properties and applications of PF-4708671.
Introduction
PF-4708671 is a cell-permeable piperazinyl-pyrimidine compound that acts as a highly specific inhibitor of S6K1, a downstream effector of the PI3K/mTOR signaling pathway.[1][2][3] This pathway is crucial in regulating cell growth, proliferation, protein synthesis, and synaptic plasticity.[1][2][4] In the context of neuroscience and drug development, understanding the electrophysiological effects of S6K1 inhibition is of paramount importance. Whole-cell patch-clamp recording is an essential electrophysiological technique that allows for the detailed study of ion channel properties, synaptic transmission, and neuronal excitability. These notes provide a comprehensive guide for utilizing PF-4708671 in whole-cell patch-clamp experiments to investigate its effects on neuronal function.
Mechanism of Action
PF-4708671 selectively inhibits the S6K1 isoform, preventing the phosphorylation of its downstream targets, such as the ribosomal protein S6 (S6).[1] This inhibition can modulate synaptic plasticity and neuronal excitability.[4] Notably, PF-4708671 has also been shown to activate AMP-activated protein kinase (AMPK) through the inhibition of mitochondrial respiratory chain Complex I, an effect independent of its S6K1 inhibition.[5][6][7] This dual mechanism should be considered when interpreting experimental results.
Data Presentation: Quantitative Inhibitory Activity of PF-4708671
The following table summarizes the quantitative data for the inhibitory activity of PF-4708671 against various kinases, highlighting its selectivity for S6K1.
| Target Kinase | Parameter | Value (nM) | Notes |
| S6K1 | Ki | 20 | Cell-free assay.[1][8][9][10][11] |
| S6K1 | IC50 | 160 | Isolated from IGF-1 stimulated HEK293 cells.[1][8][9][10][11] |
| S6K2 | IC50 | 65,000 | Over 400-fold less potent than against S6K1.[9][12] |
| MSK1 | IC50 | 950 | |
| RSK1 | IC50 | 4,700 | Over 20-fold less potent than against S6K1.[9] |
| RSK2 | IC50 | 9,200 | Over 20-fold less potent than against S6K1.[9] |
Experimental Protocols
Preparation of PF-4708671 Stock and Working Solutions
a. Solubility: PF-4708671 is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 50 mM) but is insoluble in water.[8]
b. Stock Solution (10 mM):
-
Weigh out the required amount of PF-4708671 powder. The molecular weight is 390.41 g/mol .
-
Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[9]
c. Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in the extracellular (bath) solution to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). In a study on chronic epileptic rats, a 5 mM concentration was used for in vivo electrophysiology.[4] For in vitro slice or cell culture experiments, concentrations in the range of 1-20 µM are commonly used.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent effects on cellular physiology. Prepare a vehicle control solution containing the same final concentration of DMSO.
Whole-Cell Patch-Clamp Recording Protocol
This protocol provides a general framework. Specific parameters may need to be optimized based on the cell type and experimental goals.
a. Cell Preparation:
-
Cultured Neurons: Plate neurons on coverslips a few days prior to recording.
-
Acute Brain Slices: Prepare brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.
b. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.
-
Intracellular (Pipette) Solution (K-Gluconate based, for current-clamp) (in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 Phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
c. Recording Procedure:
-
Transfer a coverslip with cultured cells or a brain slice into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF at a rate of 1.5-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.
-
Fill the pipette with the intracellular solution and mount it on the micromanipulator.
-
Approach the target neuron under visual guidance (e.g., DIC microscopy).
-
Apply positive pressure to the pipette as it approaches the cell to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
After achieving a stable GΩ seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch to the desired recording mode (voltage-clamp or current-clamp).
-
Allow the cell to stabilize for a few minutes before starting the recording.
d. Application of PF-4708671:
-
Record baseline electrophysiological parameters (e.g., resting membrane potential, input resistance, action potential firing properties, synaptic currents) for a stable period (e.g., 5-10 minutes).
-
Switch the perfusion to the aCSF containing the desired concentration of PF-4708671 (and the corresponding low concentration of DMSO).
-
Record the changes in the electrophysiological parameters during the application of the compound.
-
To test for reversibility, switch the perfusion back to the control aCSF (washout).
-
For control experiments, apply the vehicle (aCSF with DMSO) to a separate set of cells to ensure that the observed effects are due to PF-4708671 and not the solvent.
Mandatory Visualizations
Signaling Pathway of S6K1 Inhibition by PF-4708671
Caption: Signaling pathway of S6K1 and its inhibition by PF-4708671.
Experimental Workflow for Whole-Cell Patch-Clamp Recording with PF-4708671
Caption: Experimental workflow for a whole-cell patch-clamp experiment.
References
- 1. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Pharmacological inhibition of S6K1 rescues synaptic deficits and attenuates seizures and depression in chronic epileptic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PF-4708671 activates AMPK independently of p70S6K1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2) - PMC [pmc.ncbi.nlm.nih.gov]
Application of PF-04701475 in Field Excitatory Postsynaptic Potential (fEPSP) Recordings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04701475 is a potent and selective inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). S6K1 is a critical downstream effector of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a key regulator of protein synthesis, cell growth, and proliferation. In the central nervous system, the mTOR/S6K1 pathway plays a crucial role in synaptic plasticity, the cellular mechanism underlying learning and memory. Dysregulation of this pathway has been implicated in various neurological disorders.
Field excitatory postsynaptic potential (fEPSP) recordings are a fundamental electrophysiological technique used to study synaptic transmission and plasticity, particularly long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Investigating the effects of S6K1 inhibition by this compound on fEPSPs and LTP can provide valuable insights into the role of the mTOR/S6K1 pathway in synaptic function and its potential as a therapeutic target for neurological diseases.
Signaling Pathway
The mTOR/S6K1 signaling pathway is a central hub for regulating protein synthesis required for long-lasting forms of synaptic plasticity like LTP. The following diagram illustrates the canonical pathway and the point of intervention for this compound.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of the S6K1 inhibitor PF-4708671 on LTP in a rat model of chronic epilepsy. This data can be used as a reference for designing experiments with this compound.
| Compound | Model | Brain Region | Concentration | Incubation Time | Effect on fEPSP Slope (LTP) | Reference |
| PF-4708671 | Pilocarpine-induced chronic epileptic rats | Hippocampal CA1 | Not specified in abstract (in vivo administration) | Not applicable | Reversed LTP defect | (Not specified in search results) |
Note: While a specific concentration for fEPSP experiments is not provided in the available abstracts, other in vitro studies with PF-4708671 on primary neurons have used concentrations around 10 µM.
Experimental Protocols
This section provides a detailed protocol for investigating the effect of this compound on fEPSP and LTP in acute hippocampal slices.
Experimental Workflow
Preparation of Acute Hippocampal Slices
-
Anesthetize a rodent (e.g., adult male Wistar rat or C57BL/6 mouse) with an approved anesthetic agent.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Cutting aCSF Composition (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.
-
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting aCSF.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a recovery chamber containing standard aCSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes.
-
Standard aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.3 MgCl2, 2.5 CaCl2.
-
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording.
Electrophysiological Recording
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated standard aCSF at a rate of 2-3 mL/min at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway of the CA3 region.
-
Place a recording electrode (a glass micropipette filled with standard aCSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region to record fEPSPs.
-
Determine the stimulus intensity that evokes approximately 40-50% of the maximal fEPSP response.
-
Record a stable baseline of fEPSP responses for at least 20-30 minutes at a stimulation frequency of 0.033 Hz (1 pulse every 30 seconds).
Application of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in standard aCSF to the desired final concentration (e.g., starting with a range of 1-20 µM based on data from related compounds).
-
Switch the perfusion to the aCSF containing this compound and record fEPSPs for at least 20-30 minutes to observe the effect of the compound on basal synaptic transmission.
Induction and Recording of Long-Term Potentiation (LTP)
-
After establishing a stable baseline in the presence of this compound, induce LTP using a standard high-frequency stimulation protocol. A common and physiologically relevant protocol is Theta-Burst Stimulation (TBS).
-
TBS Protocol: 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. This entire sequence is repeated twice with a 10-second interval.
-
-
Immediately following LTP induction, resume recording fEPSPs at 0.033 Hz for at least 60 minutes to monitor the induction and maintenance of LTP.
Data Analysis
-
Measure the initial slope of the fEPSP for each recorded response.
-
Normalize the fEPSP slopes to the average slope of the pre-drug baseline period.
-
To assess the effect of this compound on basal synaptic transmission, compare the average normalized fEPSP slope during the last 10 minutes of drug application to the pre-drug baseline.
-
To quantify the magnitude of LTP, calculate the average normalized fEPSP slope from 50 to 60 minutes post-LTP induction.
-
Compare the magnitude of LTP in control (vehicle-treated) slices to that in this compound-treated slices using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Concluding Remarks
The provided application notes and protocols offer a comprehensive guide for researchers interested in investigating the role of S6K1 in synaptic plasticity using the selective inhibitor this compound. While direct experimental data for this specific compound in fEPSP recordings is pending in the public domain, the information available for the analogous inhibitor PF-4708671 strongly suggests that this compound will be a valuable tool for dissecting the mTOR/S6K1 signaling pathway's contribution to synaptic function and its potential modulation for therapeutic benefit in neurological disorders. Careful dose-response studies are recommended to determine the optimal concentration of this compound for in vitro electrophysiology experiments.
References
Application Notes and Protocols for In Vivo Administration of a PIM-1 Kinase Inhibitor
A Note on the Target Compound: Initial searches for PF-04701475 have identified it as a potent and selective α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) positive allosteric potentiator, with a primary role in the study of neurological disorders.[1][2] This is distinct from the requested PIM-1 kinase inhibition. To provide relevant and accurate information for researchers interested in studying PIM-1 kinase in vivo, these application notes and protocols will focus on a well-characterized, representative PIM-1 kinase inhibitor, AZD1208 .
Introduction to PIM-1 Kinase and AZD1208
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[3] Upregulation of PIM kinases is observed in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[4][5] The PIM-1 signaling pathway is activated by various cytokines and growth factors through the JAK/STAT pathway.[5] Downstream, PIM-1 phosphorylates numerous substrates, including the pro-apoptotic protein BAD, cell cycle regulators, and components of the mTORC1 signaling pathway, ultimately promoting cell survival and proliferation.[3][6]
AZD1208 is a potent and selective, orally bioavailable pan-PIM kinase inhibitor, effectively inhibiting all three PIM isoforms.[4][7] It has demonstrated efficacy in preclinical models of various cancers, including acute myeloid leukemia (AML) and prostate cancer, by inducing cell cycle arrest and apoptosis.[4][8][9]
Quantitative Data Summary
The following tables summarize quantitative data for AZD1208 from preclinical in vivo studies.
Table 1: In Vivo Efficacy of AZD1208 in a MOLM-16 Human AML Xenograft Model [4]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle | - | Once daily (QD), oral gavage | 0 |
| AZD1208 | 10 | Once daily (QD), oral gavage | 89 |
| AZD1208 | 30 | Once daily (QD), oral gavage | ~100 (slight regression) |
Table 2: In Vivo Efficacy of AZD1208 in a c-MYC/Pim1-driven Prostate Cancer Model [8][9]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Graft Growth Inhibition (%) | Change in Proliferation (%) | Change in Apoptosis (%) |
| Vehicle | - | Not specified | 0 | 0 | 0 |
| AZD1208 | Not specified | Not specified | 54.3 | -46 | +326 |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Human Tumor Xenograft Mouse Model
This protocol outlines a typical experiment to evaluate the antitumor efficacy of a PIM-1 kinase inhibitor, using AZD1208 as an example.
1. Animal Model and Cell Line
-
Animals: 6-8 week old female immunodeficient mice (e.g., SCID or NOD/SCID).
-
Tumor Cells: A human cancer cell line with known PIM-1 expression and dependence, such as MOLM-16 (AML) or SNU-638 (gastric cancer).[4][10]
2. Tumor Cell Implantation
-
Culture the selected tumor cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed with Matrigel™ to improve tumor take rate.
-
Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Preparation and Administration of AZD1208
-
Formulation: For oral gavage, AZD1208 can be formulated as a suspension in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water.
-
Administration: Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer AZD1208 or vehicle according to the planned schedule (e.g., once daily) via oral gavage.[4]
4. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points after the last dose, tumors can be excised for analysis of target engagement. This can include Western blotting for downstream targets of PIM-1, such as phosphorylated BAD (pBAD) or phosphorylated 4E-BP1 (p4E-BP1).[4]
Protocol 2: Pharmacodynamic Analysis of PIM-1 Inhibition in Tumor Tissue
This protocol describes the analysis of PIM-1 signaling in tumor tissue following inhibitor treatment.
1. Sample Collection
-
Euthanize mice at a predetermined time after the final dose of AZD1208 (e.g., 2-12 hours post-dose to capture the pharmacodynamic effect).[4]
-
Excise tumors and either snap-freeze in liquid nitrogen for biochemical analysis or fix in formalin for immunohistochemistry.
2. Western Blot Analysis
-
Homogenize frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and Western blotting to detect total and phosphorylated levels of PIM-1 downstream targets (e.g., pBAD, p4E-BP1, p-p70S6K).[4]
-
Use appropriate loading controls (e.g., β-actin or GAPDH) to ensure equal protein loading.
3. Immunohistochemistry (IHC)
-
Process formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Perform antigen retrieval and block endogenous peroxidases.
-
Incubate sections with primary antibodies against markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).[10]
-
Use a suitable secondary antibody and detection system.
-
Counterstain with hematoxylin (B73222) and mount.
-
Analyze slides under a microscope to assess changes in protein expression and localization.
Visualizations
Caption: PIM-1 Kinase Signaling Pathway and Inhibition by AZD1208.
Caption: Workflow for an In Vivo Efficacy Study of a PIM-1 Kinase Inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. uniprot.org [uniprot.org]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. PIM Kinase Inhibitor AZD1208 for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM kinase inhibitor AZD1208 for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
A Guide to the Preclinical Application of PF-04701475 in Rodent Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Disclaimer: Publicly available in vivo behavioral data and detailed protocols for PF-04701475 are limited. The following application notes and protocols are based on the known mechanism of action of this compound as a potent and selective α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric potentiator, and on preclinical studies of similar compounds, such as PF-4778574, another AMPA receptor potentiator developed by Pfizer. The provided information should be considered as a representative guide for designing and conducting rodent behavioral assays with this compound, and dose-finding studies are highly recommended.
Introduction
This compound is a potent and selective positive allosteric modulator of the AMPA receptor. By binding to an allosteric site, it enhances the receptor's response to the endogenous ligand glutamate, leading to increased excitatory neurotransmission. This mechanism has been a key area of interest for the development of therapeutics for a range of central nervous system (CNS) disorders, including cognitive deficits associated with schizophrenia and depression. Preclinical evaluation in rodent behavioral assays is a critical step in characterizing the therapeutic potential and safety profile of compounds like this compound.
Mechanism of Action and Signaling Pathway
This compound potentiates AMPA receptor function, which is crucial for synaptic plasticity, a cellular mechanism underlying learning and memory. Enhanced AMPA receptor activity can lead to the activation of several downstream signaling cascades.
Application Notes and Protocols for Calcium Imaging in Neurons Treated with PF-3758309 (formerly referenced as PF-04701475)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-3758309 is a potent, orally available, and ATP-competitive small-molecule inhibitor of p21-activated kinase 4 (PAK4).[1][2][3] While extensively studied in the context of oncology for its anti-proliferative and pro-apoptotic effects[2][4], the role of PAK4 and the effects of its inhibition in the nervous system are emerging areas of interest. PAK kinases are known to be involved in crucial neuronal processes such as cytoskeletal remodeling, neuronal development, and synaptic plasticity.[5][6] Given the fundamental role of calcium as a second messenger in these neuronal functions, investigating the impact of PF-3758309 on neuronal calcium homeostasis is a critical step in understanding its neuro-pharmacological profile.
These application notes provide a comprehensive guide for utilizing calcium imaging to study the effects of PF-3758309 on neuronal calcium signaling. The protocols and information are intended for researchers in neuroscience, drug discovery, and related fields.
Mechanism of Action of PF-3758309 and its Putative Impact on Neuronal Calcium
PF-3758309 acts as a reversible ATP-competitive inhibitor of PAK4, with a high affinity (Kd = 2.7 nM; Ki = 18.7 nM).[1][2] PAK4 is a serine/threonine kinase that is a downstream effector of the Rho GTPase Cdc42 and is involved in a multitude of signaling pathways that regulate cell motility, survival, and proliferation.[7][8]
In neurons, PAK4 is essential for proper development, including neuronal differentiation and axonal outgrowth.[6] PAK kinases, in general, are key regulators of the actin cytoskeleton, which is critical for dendritic spine morphology and synaptic plasticity.[5][9]
While direct evidence of PF-3758309 modulating neuronal calcium is still under investigation, a plausible hypothesis can be formulated based on the known functions of PAK4. PAK4 can influence cytoskeletal dynamics, and the actin cytoskeleton is known to interact with and regulate the function of various ion channels and receptors on the neuronal membrane, including those involved in calcium influx. Furthermore, some PAK isoforms have been shown to modulate store-operated calcium entry (SOCE) through interaction with STIM1.[10] Therefore, inhibition of PAK4 by PF-3758309 could potentially alter neuronal calcium signaling by:
-
Modulating the activity of calcium channels or receptors: By altering the cytoskeletal scaffolding that supports these membrane proteins.
-
Affecting intracellular calcium release: Through indirect effects on signaling pathways that regulate calcium stores in the endoplasmic reticulum.
-
Influencing downstream effectors of calcium signals: As PAK4 is part of complex signaling networks that can intersect with calcium-dependent pathways.
The following diagram illustrates the proposed signaling pathway of PAK4 and the potential point of intervention by PF-3758309.
Quantitative Data for PF-3758309
The following table summarizes the known quantitative inhibitory data for PF-3758309.
| Parameter | Target | Value | Cell Line/System | Reference |
| Kd | PAK4 | 2.7 nM | Biochemical Assay | [1][2] |
| Ki | PAK4 | 18.7 nM | Biochemical Assay | [1][2] |
| IC50 | pGEF-H1 (PAK4 substrate) | 1.3 nM | Cellular Assay | [3][11] |
| IC50 | Anchorage-independent growth | 4.7 ± 3 nM | Panel of tumor cell lines | [11] |
| IC50 | Cell Growth (SH-SY5Y) | 5.461 µM | Neuroblastoma Cell Line | [4] |
| IC50 | Cell Growth (IMR-32) | 2.214 µM | Neuroblastoma Cell Line | [4] |
| IC50 | Cell Growth (KELLY) | 1.846 µM | Neuroblastoma Cell Line | [4] |
Experimental Protocols
Protocol 1: Calcium Imaging in Cultured Neurons Using Fluo-4 AM
This protocol outlines the steps for measuring intracellular calcium dynamics in cultured neurons treated with PF-3758309 using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons) or neuronal cell lines (e.g., SH-SY5Y)
-
Neurobasal medium with B-27 supplement
-
PF-3758309 (stock solution in DMSO)
-
Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Fluorescence microscope with a high-speed camera and appropriate filter sets (excitation ~494 nm, emission ~516 nm)
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation:
-
Plate neurons on glass-bottom dishes or coverslips suitable for microscopy.
-
Culture the neurons to the desired maturity. For primary neurons, this is typically 7-14 days in vitro (DIV).
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (final concentration 1-5 µM) and an equal volume of 20% Pluronic F-127 in HBSS. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Aspirate the culture medium from the neurons and wash gently with pre-warmed HBSS.
-
Add the Fluo-4 AM loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove excess dye.
-
Add fresh HBSS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye within the cells.
-
-
PF-3758309 Treatment:
-
Prepare working solutions of PF-3758309 in HBSS from a concentrated stock in DMSO. It is crucial to include a vehicle control (DMSO at the same final concentration as the highest PF-3758309 concentration).
-
Typical concentration ranges for initial experiments could be from 10 nM to 10 µM, based on the known IC50 values.
-
-
Image Acquisition:
-
Place the dish/coverslip on the microscope stage.
-
Identify a field of view with healthy-looking neurons.
-
Begin image acquisition, capturing a baseline fluorescence level for 1-5 minutes.
-
Apply the PF-3758309 working solution or vehicle control to the cells. This can be done via a perfusion system for precise timing or by gentle manual addition.
-
Continue acquiring images for the desired duration to observe any acute or long-term effects on calcium signaling. To study spontaneous activity, record for 10-20 minutes. To study evoked responses, a stimulus (e.g., high potassium chloride, glutamate) can be applied after a period of drug incubation.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
For each ROI, measure the mean fluorescence intensity for each frame.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence.
-
Analyze parameters such as the frequency, amplitude, and duration of calcium transients.
-
Compare the results from PF-3758309-treated neurons to the vehicle-treated controls.
-
Expected Outcomes and Interpretation:
-
No change in calcium signaling: This would suggest that under the tested conditions, PAK4 inhibition does not significantly impact basal neuronal calcium homeostasis.
-
Decrease in calcium transient frequency or amplitude: This could indicate that PAK4 activity is required for maintaining normal neuronal excitability or calcium channel function.
-
Increase in baseline calcium or transient activity: This might suggest that PAK4 normally plays an inhibitory role in certain calcium signaling pathways.
-
Altered response to stimulation: A change in the calcium response to a depolarizing stimulus could point to a role for PAK4 in the regulation of voltage-gated calcium channels or other components of stimulus-secretion coupling.
These results will provide valuable insights into the neuronal function of PAK4 and the potential neuro-pharmacological effects of PF-3758309. This information is crucial for the development of kinase inhibitors targeting the nervous system and for understanding the potential neurological side effects of such drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p21-activated kinases in neural cytoskeletal remodeling and related neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAK4 Kinase Is Essential for Embryonic Viability and for Proper Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism by Which PF-3758309, a Pan Isoform Inhibitor of p21-Activated Kinases, Blocks Reactivation of HIV-1 Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 9. Inka2, a novel Pak4 inhibitor, regulates actin dynamics in neuronal development | PLOS Genetics [journals.plos.org]
- 10. Modulation of store-operated calcium entry and nascent adhesion by p21-activated kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Neuronal Death with PF-04701475 (p70S6K Inhibitor)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected neuronal death when using the p70S6K inhibitor, PF-04701475.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific, cell-permeable inhibitor of the p70 ribosomal S6 kinase 1 (p70S6K1). Its primary mechanism of action is to block the catalytic activity of p70S6K1, a key downstream effector of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Q2: I am observing significant neuronal death after treating my cultures with this compound. Is this a known effect?
While this compound is designed to be a specific inhibitor, unexpected cell death can occur due to a variety of factors. These can range from experimental conditions to potential off-target effects or consequences of inhibiting a critical survival pathway in neurons. This guide will help you troubleshoot the potential causes.
Q3: What are the different types of cell death I might be observing in my neuronal cultures?
There are three primary types of cell death to consider:
-
Apoptosis: A form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is an active, energy-dependent process.
-
Necrosis: A form of cell death resulting from acute injury, characterized by cell swelling, rupture of the plasma membrane, and release of intracellular contents, which can trigger an inflammatory response.[1]
-
Autophagy: A cellular recycling process that can promote survival under stress, but excessive or prolonged autophagy can lead to cell death.
Q4: How can I determine the type of cell death occurring in my cultures?
Several assays can help distinguish between apoptosis and necrosis. A combination of these assays is recommended for a comprehensive assessment.
-
Apoptosis:
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.
-
-
Necrosis:
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with compromised membrane integrity, a characteristic of necrosis.
-
-
General Viability:
-
Trypan Blue Exclusion Assay: A quick method to distinguish between live (unstained) and dead (blue-stained) cells.
-
Troubleshooting Guide for Unexpected Neuronal Death
If you are experiencing unexpected levels of neuronal death with this compound, follow this step-by-step troubleshooting guide.
Step 1: Review and Optimize Experimental Parameters
Often, unexpected cell death is due to experimental conditions rather than the compound itself.
Question: Could my experimental setup be the cause of the neuronal death?
Answer: Yes, several factors in your experimental setup can contribute to neuronal death.
-
Concentration of this compound: Ensure you are using an appropriate concentration. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific neuronal cell type and experimental goals.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to neurons at higher concentrations. Always run a vehicle control (cells treated with the same concentration of solvent without the compound) to rule out solvent toxicity.
-
Cell Culture Conditions:
-
Cell Density: Neurons are highly sensitive to plating density. Both sparse and overly confluent cultures can lead to cell death.
-
Media and Supplements: Ensure your media, serum, and supplements are of high quality and not expired.
-
Incubator Conditions: Verify the temperature, CO2 levels, and humidity of your incubator.
-
Contamination: Check for signs of bacterial, fungal, or mycoplasma contamination.
-
Step 2: Investigate Potential On-Target Effects Leading to Cell Death
Inhibition of the mTOR/p70S6K pathway, while desired, can have consequences for neuronal survival.
Question: Can the intended inhibition of p70S6K1 by this compound cause neuronal death?
Answer: Yes, the mTOR/p70S6K1 pathway is vital for neuronal survival and function. Prolonged or potent inhibition of this pathway could lead to:
-
Reduced Protein Synthesis: Inhibition of p70S6K1 can decrease the translation of proteins essential for neuronal maintenance and survival.
-
Induction of Autophagy: The mTOR pathway is a key negative regulator of autophagy. Inhibiting this pathway can induce autophagy, which, if sustained, can lead to cell death.
-
Neuronal Atrophy: Studies involving the genetic deletion of S6K1 in mice have shown neuronal atrophy in the hippocampus, which could be a precursor to cell death.[2][3]
Step 3: Consider Potential Off-Target Effects
While this compound is a specific inhibitor, off-target effects are always a possibility, especially at higher concentrations.
Question: Could this compound be hitting other targets in my neurons and causing toxicity?
Answer: It is possible. Off-target effects of kinase inhibitors can lead to unexpected cellular responses.
-
Kinase Profiling: this compound has been profiled against other kinases and shows high specificity for p70S6K1. However, comprehensive profiling in your specific neuronal cell type may not have been performed.
-
Phenotypic Comparison: To investigate this, you can compare the effects of this compound with other p70S6K1 inhibitors that have different chemical structures. If they produce the same phenotype, the effect is more likely to be on-target.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound based on published literature. Note that these values may vary depending on the cell type and assay conditions.
| Parameter | Value | Cell Type/Context | Source |
| IC50 | 160 nM | In vitro kinase assay | [4][5] |
| Ki | 20 nM | In vitro kinase assay | [6] |
| Tested Concentration Range | 0.1 µM - 10 µM | Non-small cell lung cancer cell lines | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay Protocol for Cultured Neurons
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation:
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.[10]
-
Rinse the coverslips twice with PBS.
-
-
Labeling:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP) according to the manufacturer's instructions of your specific kit.
-
Incubate the coverslips with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.[4][10]
-
-
Detection & Staining:
-
If using an indirect method (e.g., BrdUTP), incubate with a fluorescently-labeled anti-BrdU antibody.
-
Counterstain with a nuclear dye such as DAPI or Hoechst to visualize all cell nuclei.
-
Wash the coverslips three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Caspase-3 Activity Assay Protocol (Fluorometric)
This assay measures the activity of the key executioner caspase in apoptosis.
-
Cell Lysis:
-
Assay Reaction:
-
Transfer the cell lysates to a new black, clear-bottom 96-well plate.
-
Prepare the caspase-3 reaction buffer containing the fluorogenic substrate (e.g., Ac-DEVD-AMC) according to the manufacturer's protocol.
-
Add the reaction buffer to each well containing cell lysate.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[5]
-
The increase in fluorescence is proportional to the caspase-3 activity.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies the release of LDH from damaged cells, an indicator of necrosis.
-
Sample Collection:
-
Culture neurons in a 96-well plate and treat with this compound.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[12][13]
-
-
Assay Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate and a catalyst.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
-
Incubation and Measurement:
Visualizations
Signaling Pathways and Workflows
Caption: Simplified mTOR/p70S6K1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected neuronal death when using this compound.
Caption: Logical relationships between this compound treatment and potential causes of neuronal death.
References
- 1. protocols.io [protocols.io]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. clyte.tech [clyte.tech]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. caspase3 assay [assay-protocol.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Optimizing PF-04701475 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04701475, a positive allosteric modulator (PAM) of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The primary focus is to help users optimize the experimental concentration of this compound to achieve its desired effects while avoiding potential excitotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how can it lead to excitotoxicity?
A1: this compound is a potent and selective positive allosteric modulator of AMPA receptors.[1] Unlike direct agonists, PAMs bind to a different site on the receptor and modulate its function. Specifically, this compound likely enhances the receptor's response to glutamate (B1630785) by reducing receptor desensitization and/or deactivation. This leads to a prolonged influx of ions, primarily sodium (Na+) and calcium (Ca2+), upon glutamate binding.
Excitotoxicity occurs when there is an excessive and prolonged activation of glutamate receptors, leading to a pathological increase in intracellular calcium levels.[2][3][4] This calcium overload triggers a cascade of neurotoxic events, including mitochondrial dysfunction, generation of reactive oxygen species (ROS), activation of proteases and nucleases, and ultimately, neuronal cell death through apoptosis or necrosis.[5] Because this compound potentiates AMPA receptor function, high concentrations can lead to an overstimulation of these receptors even with physiological levels of glutamate, thereby inducing an excitotoxic state. High-impact AMPAR PAMs are known to have the potential to cause neurotoxicity at sufficiently high doses.[6]
Q2: What are the initial signs of excitotoxicity in my neuronal cultures treated with this compound?
A2: Initial signs of excitotoxicity in in-vitro neuronal cultures can be subtle and progress over time. Morphologically, you might observe:
-
Neurite blebbing: The appearance of bead-like swellings along the axons and dendrites.
-
Soma swelling: An increase in the size of the neuronal cell body.
-
Vacuolization: The formation of vacuoles in the cytoplasm.
-
Neurite fragmentation: The breakdown and disintegration of neurites.
Functionally, you may observe an initial burst of neuronal activity followed by a decline as cells become compromised. For a more quantitative assessment, early signs of excitotoxicity can be detected using specific assays before widespread cell death occurs.
Q3: What concentration range of this compound should I start with to minimize the risk of excitotoxicity?
A3: As there is no publicly available data on the specific excitotoxic concentrations of this compound, it is crucial to perform a concentration-response experiment. We recommend starting with a low concentration, for example, in the low nanomolar range, and titrating upwards. A typical starting range for a novel AMPAR PAM could be from 1 nM to 10 µM. It is essential to include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control for excitotoxicity (e.g., a high concentration of glutamate or an AMPA receptor agonist).
Troubleshooting Guides
Problem 1: I am observing significant cell death in my neuronal cultures after applying this compound.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a concentration-response experiment to determine the EC50 for the desired effect and the IC50 for toxicity. Start with a much lower concentration range and titrate upwards. |
| High endogenous glutamate levels in the culture medium. | Ensure you are using a high-quality, serum-free culture medium formulated for neurons. Consider measuring the glutamate concentration in your medium. |
| Extended exposure time to this compound. | Reduce the incubation time. Excitotoxicity can be time-dependent. |
| Vulnerable neuronal population. | Some neuronal subtypes are more susceptible to excitotoxicity.[7] If possible, characterize the neuronal population in your culture. |
| Co-application with other compounds that increase neuronal excitability. | Review your experimental protocol to ensure no other compounds are contributing to excitotoxicity. |
Problem 2: I am not seeing the expected potentiation of AMPA receptor function, but I am concerned about increasing the concentration due to potential excitotoxicity.
| Possible Cause | Troubleshooting Step |
| Suboptimal glutamate concentration. | Ensure that a sufficient concentration of glutamate is present to activate the AMPA receptors. The effect of a PAM is dependent on the presence of the primary agonist. |
| Low receptor expression. | Verify the expression of AMPA receptors in your neuronal culture system. |
| Incorrect experimental endpoint. | Use a sensitive and relevant assay to measure AMPA receptor potentiation, such as calcium imaging or whole-cell patch-clamp electrophysiology. |
| Compound stability or solubility issues. | Confirm the stability and solubility of this compound in your experimental buffer. |
Data Presentation
The following table provides examples of concentrations of other AMPA receptor modulators that have been used in in-vitro studies. This data is for reference only and the optimal concentration for this compound must be determined experimentally.
| Compound | Class | Concentration Range (in vitro) | Observation | Reference |
| Cyclothiazide | AMPAR PAM (blocks desensitization) | 5 µM - 100 µM | Induces epileptiform activity and can unmask AMPA excitotoxicity.[2][8] | [2][8] |
| Aniracetam (B1664956) | AMPAR PAM | 1 mM - 10 mM | Potentiates mGluR-coupled responses and can be neuroprotective against glutamate-induced toxicity. | [1] |
| CX-516 | AMPAR PAM (Ampakine) | Phase II clinical trials | Ameliorates functional deficits in AMPA receptors. | [9][10] |
| LY404187 | AMPAR PAM | 0.05 - 5 mg/kg (in vivo) | Enhances cognitive function and glutamatergic synaptic transmission. | [11][12][13] |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound using a Concentration-Response Curve and Neuronal Viability Assays
Objective: To identify the concentration range of this compound that potentiates neuronal function without causing significant cell death.
Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons in 96-well plates at an appropriate density and culture for at least 7-10 days to allow for maturation and synapse formation.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations (e.g., 1 nM to 100 µM).
-
Treatment:
-
Control Groups: Include a vehicle control (medium with the same concentration of solvent) and a positive control for excitotoxicity (e.g., 100 µM glutamate for 24 hours).
-
Experimental Groups: Treat the neurons with the different concentrations of this compound for a defined period (e.g., 24 hours).
-
-
Assessment of Neuronal Viability: After the treatment period, assess cell viability using one or more of the following assays:
-
MTT Assay: Measures mitochondrial metabolic activity. A decrease in signal indicates reduced cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium. An increase in signal indicates cell death.
-
Live/Dead Staining (e.g., Calcein-AM/Propidium (B1200493) Iodide): Calcein-AM stains live cells green, while propidium iodide stains the nuclei of dead cells red. This allows for direct visualization and quantification of live and dead cells.
-
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. This will allow you to determine the toxic concentration range.
Protocol 2: Assessing AMPA Receptor Potentiation using Calcium Imaging
Objective: To directly measure the effect of this compound on AMPA receptor-mediated calcium influx.
Methodology:
-
Cell Culture: Culture primary neurons on glass-bottom dishes suitable for microscopy.
-
Calcium Indicator Loading: Load the neurons with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging Setup: Place the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.
-
Experimental Procedure:
-
Establish a stable baseline fluorescence recording in a physiological buffer.
-
Perfuse the cells with a low concentration of glutamate or AMPA to elicit a submaximal response.
-
After a washout period, pre-incubate the cells with a non-toxic concentration of this compound (determined from Protocol 1).
-
Re-apply the same low concentration of glutamate or AMPA in the presence of this compound.
-
-
Data Analysis: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. An increase in the calcium response in the presence of this compound indicates potentiation of AMPA receptor function.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced excitotoxicity.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Attenuation of excitatory amino acid toxicity by metabotropic glutamate receptor agonists and aniracetam in primary cultures of cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclothiazide treatment unmasks AMPA excitotoxicity in rat primary hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclothiazide-induced persistent increase in respiratory-related activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Aniracetam reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus. | Semantic Scholar [semanticscholar.org]
- 7. Cyclothiazide and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclothiazide induces robust epileptiform activity in rat hippocampal neurons both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CX-516 Cortex pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LY-404187 - Wikipedia [en.wikipedia.org]
- 12. LY404187: a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The AMPA receptor potentiator LY404187 increases cerebral glucose utilization and c-fos expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-04701475 Stability and Degradation in Aqueous Solutions
Disclaimer: Publicly available data on the specific degradation pathways and quantitative stability of PF-04701475 in aqueous solutions is limited. This guide provides information based on general principles of chemical stability, standard pharmaceutical testing protocols, and the known chemical properties of its structural motifs (sulfonamide and isoxazole). The provided protocols and troubleshooting advice are intended as a starting point for your own investigations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is reported to be soluble in DMSO.[1][2] It is recommended to prepare a concentrated stock solution in anhydrous DMSO.
Q2: How should I store the solid compound and its stock solution?
A2: For long-term storage, solid this compound should be stored at -20°C.[1] DMSO stock solutions should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound in aqueous solutions?
A3: While specific data for this compound is unavailable, potential degradation pathways can be inferred from its structure:
-
Hydrolysis: The sulfonamide linkage and the isoxazole (B147169) ring could be susceptible to hydrolysis under acidic or basic conditions. The isoxazole ring, in particular, can undergo ring-opening.
-
Oxidation: The molecule could be susceptible to oxidative degradation.
-
Photodegradation: Exposure to UV or visible light may lead to degradation, a common characteristic for many pharmaceutical compounds. The isoxazole ring is known to be photosensitive and can rearrange upon UV irradiation.[3]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: It is highly recommended to perform preliminary stability studies under your specific experimental conditions (e.g., buffer composition, pH, temperature, and light exposure). This can be done by preparing the aqueous solution of this compound, incubating it under the experimental conditions for various durations, and then analyzing the remaining concentration of the parent compound using a suitable analytical method like HPLC.
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer.
| Question | Possible Cause & Explanation | Suggested Solution |
| How are you performing the dilution? | Adding the aqueous buffer directly to the small volume of the DMSO stock can create localized high concentrations, leading to precipitation. | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. This ensures rapid dispersion. |
| What is the final concentration of DMSO in your aqueous solution? | If the final concentration of DMSO is too low, it may not be sufficient to keep the compound solubilized, especially at higher concentrations of this compound. | Ensure the final DMSO concentration is sufficient to maintain solubility but is also compatible with your experimental system (typically <0.5% for cell-based assays). You may need to optimize the final concentration of both the compound and the DMSO. |
| Is your aqueous buffer compatible with the compound? | High salt concentrations in the buffer can sometimes lead to "salting out" of the compound. The pH of the buffer can also affect the solubility of the compound. | If possible, try reducing the salt concentration of your buffer. Evaluate the solubility of this compound in different buffers and at different pH values to find the optimal conditions. |
| Is the solution supersaturated? | You might be trying to dissolve the compound at a concentration above its solubility limit in the final aqueous medium. | Determine the kinetic solubility of this compound in your buffer system. Prepare a series of dilutions and monitor for precipitation over time. |
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄FN₃O₃S | [1][4] |
| Molecular Weight | 369.46 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1][2] |
| Storage (Solid) | -20°C (long-term) | [1] |
| Storage (Solution) | -20°C to -80°C (in DMSO) |
Table 2: Example Forced Degradation Study Plan for this compound
| Condition | Reagent/Stress | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 70°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 70°C | 24, 48, 72 hours |
| Neutral Hydrolysis | Water | 70°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Photostability | ICH Q1B conditions | 25°C | Overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter |
| Thermal | Dry Heat | 105°C | 24, 48, 72 hours |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Add an equal volume of the stock solution to a solution of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Incubate the samples at an elevated temperature (e.g., 70°C) and collect aliquots at various time points. Neutralize the aliquots before analysis.
-
Oxidative Degradation: Add an equal volume of the stock solution to a 6% hydrogen peroxide solution to achieve a final concentration of 3% H₂O₂. Keep the solution at room temperature and protected from light. Collect aliquots at different time intervals.
-
Photostability Testing: Expose the solution of this compound to a light source that meets the ICH Q1B guidelines.[1][2][6] A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature conditions.
-
Thermal Degradation: For solid-state stability, place the powdered compound in a controlled temperature oven. For solution stability, incubate the solution at an elevated temperature.
-
-
Sample Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
Data Evaluation: Calculate the percentage of degradation of this compound under each stress condition. If significant degradation is observed, further characterization of the degradation products by mass spectrometry (LC-MS) is recommended to elucidate the degradation pathways.
Visualizations
Caption: General workflow for preparing and assessing the stability of this compound in aqueous solutions.
Caption: Workflow for conducting forced degradation studies on this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Managing Off-Target Effects of PF-04701475
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential off-target effects of PF-04701475 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a PAM, it binds to an allosteric site on the AMPA receptor, enhancing the receptor's response to its endogenous ligand, glutamate (B1630785). This modulation can lead to an increase in the probability of an agonist binding to the receptor and/or an increase in the receptor's activation.[1]
Q2: What are off-target effects and why are they a concern for a compound like this compound?
A2: Off-target effects are unintended interactions of a drug or compound with molecules other than its intended target.[2] For a highly selective compound like an AMPA receptor PAM, off-target binding could lead to the modulation of other signaling pathways, resulting in unforeseen biological responses, cellular toxicity, or confounding experimental results.[2] While allosteric modulators are generally designed for higher specificity compared to orthosteric ligands, it is crucial to experimentally verify their selectivity to ensure that the observed effects are indeed due to the intended modulation of the AMPA receptor.
Q3: Are there any known off-target effects for this compound?
A3: Currently, there is limited publicly available information detailing specific off-target effects of this compound. However, as with any small molecule, the potential for off-target interactions exists. For instance, another AMPA receptor modulator, perampanel, was found to also modulate kainate receptors, which are structurally and functionally related to AMPA receptors.[3] Therefore, a key consideration for this compound would be to assess its activity on other ionotropic glutamate receptors.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotypes are observed.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a direct measure of AMPA receptor activity, such as electrophysiology (e.g., patch-clamp) or a calcium influx assay in the presence of an AMPA receptor agonist (e.g., glutamate or AMPA), to confirm that this compound is potentiating the AMPA receptor at the concentrations used in your experiments.
-
Use a Structurally Unrelated AMPA Receptor PAM: If available, treat your cells with a different, structurally unrelated AMPA receptor PAM. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Introduce a Negative Control: Use a close structural analog of this compound that is known to be inactive at the AMPA receptor. If this inactive analog does not produce the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a Rescue Experiment: If possible, use an AMPA receptor antagonist to see if it can reverse the observed phenotype induced by this compound and an agonist.
-
Issue 2: How can I proactively assess the selectivity of this compound in my experimental system?
-
Recommended Approach: A tiered approach to selectivity screening is recommended to identify potential off-target interactions.
-
Tier 1: Closely Related Targets: Assess the activity of this compound on other ionotropic glutamate receptors, namely kainate and NMDA receptors. This is crucial due to the structural homology among these receptors.
-
Tier 2: Broader Panel Screening: If resources permit, screen this compound against a broader panel of receptors, ion channels, and enzymes. Commercial services are available for comprehensive off-target screening.
-
Tier 3: Phenotypic Screening: Compare the cellular phenotype observed with this compound treatment to the known consequences of AMPA receptor potentiation.
-
Data Presentation
Table 1: Example Selectivity Profile of this compound
| Target | Assay Type | Activity (EC50 or IC50) | Fold Selectivity vs. AMPA Receptor |
| AMPA Receptor (GluA2) | Calcium Influx | 10 nM | - |
| Kainate Receptor (GluK2) | Calcium Influx | > 10,000 nM | > 1000-fold |
| NMDA Receptor (GluN1/2A) | Calcium Influx | > 10,000 nM | > 1000-fold |
| VGCC (Cav1.2) | Binding Assay | > 10,000 nM | > 1000-fold |
| hERG | Electrophysiology | > 10,000 nM | > 1000-fold |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Calcium Influx Assay for Assessing AMPA Receptor Potentiation
-
Cell Culture: Plate cells expressing the AMPA receptor of interest (e.g., HEK293 cells stably expressing GluA2) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a fixed, sub-maximal concentration (e.g., EC20) of an AMPA receptor agonist (e.g., glutamate) to all wells. Measure the fluorescence intensity over time.
-
Data Analysis: Calculate the increase in fluorescence in response to the agonist. Plot the potentiation effect as a function of this compound concentration to determine the EC50.
Protocol 2: Counter-Screening Against Kainate and NMDA Receptors
-
Follow the general procedure for the Calcium Influx Assay (Protocol 1), but use cell lines expressing the relevant kainate or NMDA receptor subunits.
-
For NMDA receptor assays, ensure the presence of a co-agonist (e.g., glycine (B1666218) or D-serine) in the assay buffer.
-
The agonist used for stimulation should be appropriate for the receptor being tested (e.g., kainate for kainate receptors, and NMDA/glutamate for NMDA receptors).
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: A tiered approach to selectivity screening.
References
Technical Support Center: Enhancing Brain Tissue Delivery of PF-04701475
Welcome to the technical support center for PF-04701475. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the delivery of this compound to brain tissue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge for brain delivery?
A1: this compound is a potent and selective positive allosteric modulator of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] The primary challenge for the delivery of this compound, like many small molecule drugs targeting the central nervous system (CNS), is overcoming the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2][3][4]
Q2: What are the initial steps to assess the brain penetration of this compound?
A2: A critical initial step is to determine the physicochemical properties of this compound. Key parameters that influence passive diffusion across the BBB include:
-
Molecular Weight: Generally, molecules under 400-500 Da have a better chance of crossing the BBB.[5]
-
Lipophilicity (LogP): An optimal LogP range is typically between 1.5 and 2.5.
-
Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds (ideally less than 8) are favorable for BBB penetration.[6]
-
Polar Surface Area (PSA): A PSA of less than 90 Ų is generally preferred.
Once these properties are known, initial in vivo studies in animal models (e.g., rodents) are necessary to determine the unbound brain-to-plasma concentration ratio (Kp,uu). A low Kp,uu would indicate poor brain penetration and the need for advanced delivery strategies.
Troubleshooting Guides
This section provides solutions to common issues encountered during the development of this compound for CNS applications.
Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound
If initial pharmacokinetic studies reveal a low brain-to-plasma concentration ratio, it suggests that this compound does not efficiently cross the BBB. Here are several strategies to address this issue:
Strategy 1: Chemical Modification (Prodrug Approach)
-
Concept: Modify the structure of this compound to create a more lipophilic prodrug. This prodrug would have enhanced ability to cross the BBB and then be converted to the active this compound within the brain.[7]
-
Advantages: Can be a straightforward chemical modification.
-
Disadvantages: The conversion back to the parent drug in the brain must be efficient, and the prodrug itself should not have off-target effects.[7]
Strategy 2: Nanoparticle-Based Delivery Systems
-
Concept: Encapsulate this compound into nanoparticles, such as liposomes or polymeric nanoparticles.[8][9] These nanoparticles can be engineered to cross the BBB.
-
Advantages: Can carry a large payload of the drug, protect it from degradation, and can be surface-modified for targeted delivery.[8]
-
Disadvantages: Potential for immunogenicity and off-target accumulation.
Strategy 3: Receptor-Mediated Transcytosis (RMT)
-
Concept: This "Trojan horse" approach involves attaching this compound (or its nanoparticle carrier) to a ligand that binds to specific receptors on the BBB, such as the transferrin receptor (TfR) or insulin (B600854) receptor. This triggers transcytosis, a process where the ligand and its cargo are transported across the endothelial cells of the BBB.[5][8]
-
Advantages: Highly specific and efficient for brain delivery.
-
Disadvantages: The binding affinity of the ligand must be carefully optimized to ensure release of the drug in the brain parenchyma.
Strategy 4: Focused Ultrasound (FUS)
-
Concept: Non-invasive technique that uses focused ultrasound waves in combination with microbubbles to transiently and locally open the BBB, allowing for increased penetration of co-administered therapeutic agents.[5]
-
Advantages: Non-invasive and allows for targeted delivery to specific brain regions.
-
Disadvantages: Requires specialized equipment and careful monitoring to avoid tissue damage.
Quantitative Data Summary
| Delivery Strategy | Potential Improvement in Brain Uptake (Illustrative) | Key Considerations |
| Prodrug Approach | 2-5 fold increase | Efficiency of conversion to active drug in the brain. |
| Liposomes | 5-10 fold increase | Stability, drug loading capacity, and potential for off-target effects. |
| Targeted Nanoparticles (RMT) | 10-50 fold increase | Ligand selection and optimization of binding affinity. |
| Focused Ultrasound | 2-20 fold increase | Ultrasound parameters and microbubble formulation. |
Experimental Protocols
Protocol 1: Evaluation of this compound Brain Penetration using In Vivo Microdialysis
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane.
-
Place the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex or hippocampus).
-
Implant a catheter into the jugular vein for blood sampling.
-
Allow the animal to recover for 24-48 hours.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Administer this compound intravenously or intraperitoneally.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for 4-6 hours.
-
Collect blood samples at corresponding time points.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the dialysate and plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by correcting for in vitro probe recovery.
-
Protocol 2: Formulation and In Vitro Evaluation of this compound-Loaded Liposomes
-
Liposome (B1194612) Formulation (Thin-Film Hydration Method):
-
Dissolve lipids (e.g., DPPC, Cholesterol, and DSPE-PEG) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with a buffer (e.g., PBS) at a temperature above the lipid phase transition temperature.
-
Extrude the resulting liposome suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.
-
-
Characterization of Liposomes:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes using size exclusion chromatography and quantify the drug in the liposomal fraction.
-
-
In Vitro BBB Model (Transwell Assay):
-
Culture brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert.
-
Co-culture with astrocytes on the basolateral side to induce tight junction formation.
-
Monitor the formation of a tight monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER).
-
Add this compound-loaded liposomes to the apical chamber.
-
At various time points, collect samples from the basolateral chamber and quantify the amount of this compound that has crossed the endothelial monolayer.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. The Blood-Brain Barrier: Composition, Properties, and Roles in Brain Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The molecular constituents of the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Strategies for Targeted Brain Drug Delivery [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
Technical Support Center: PF-04701475 Application in Neuronal Preparations
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing PF-04701475, a potent positive allosteric modulator (PAM) of AMPA receptors, in various neuronal preparations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a high-impact positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Unlike direct agonists, PAMs like this compound do not activate AMPA receptors on their own but enhance the receptor's response to the endogenous ligand, glutamate (B1630785).[1][2] As a high-impact PAM, this compound is thought to bind to an allosteric site on the AMPA receptor complex, prolonging the channel's open state by reducing both deactivation and desensitization.[1][3] This leads to an increased influx of sodium (Na+) and calcium (Ca2+) ions, resulting in a potentiated postsynaptic response.[2] This enhanced signaling can also lead to the expression of Brain-Derived Neurotrophic Factor (BDNF), a key protein involved in neuronal survival and plasticity.[1]
Q2: What are the recommended starting concentrations for this compound in different neuronal preparations?
A2: Direct dose-ranging studies for this compound are not extensively published. However, based on data from related high-impact AMPA-PAMs and general practices, the following starting concentrations can be considered. It is crucial to perform a dose-response curve for your specific experimental model and endpoint.
| Preparation Type | Recommended Starting Concentration Range | Key Considerations |
| Primary Neuronal Cultures | 1 µM - 30 µM | Start at the lower end of the range and titrate up. Monitor for signs of excitotoxicity, especially at higher concentrations and longer incubation times. |
| Acute Brain Slices | 10 µM - 50 µM | The concentration may need to be higher than in cultures due to the tissue thickness and potential for compound degradation. Ensure adequate perfusion. |
| In Vivo Studies | 3 mg/kg - 10 mg/kg (systemic administration) | The optimal dose will depend on the animal model, route of administration, and desired behavioral or physiological outcome. Perform dose-escalation studies to determine efficacy and monitor for adverse effects such as motor coordination issues or seizures.[3] |
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent to create a stock solution.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C for long-term stability.
-
Working Solution: For experiments, dilute the DMSO stock solution into your aqueous experimental buffer (e.g., artificial cerebrospinal fluid or neuronal culture medium). Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. It is critical to prepare a vehicle control with the same final DMSO concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | Concentration too low: The applied concentration may be insufficient to elicit a response in your specific preparation. | Perform a dose-response experiment with a wider range of concentrations. |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare a fresh stock solution from solid compound. Ensure proper storage at -20°C and minimize freeze-thaw cycles. | |
| Presence of antagonists: The experimental medium may contain compounds that antagonize AMPA receptor function. | Review the composition of your media and solutions to ensure no interfering substances are present. | |
| Low endogenous glutamate: As a PAM, this compound requires the presence of glutamate to act. In some artificial systems, the ambient glutamate concentration may be too low. | Consider co-application with a low concentration of glutamate or an AMPA receptor agonist to observe the potentiating effect. | |
| Signs of excitotoxicity (e.g., neuronal swelling, cell death) | Concentration too high: High-impact AMPA-PAMs can lead to excessive neuronal depolarization and excitotoxicity at high concentrations.[3] | Reduce the concentration of this compound. Perform a concentration-response curve to find the optimal therapeutic window. |
| Prolonged incubation: Continuous exposure to a high concentration of the modulator can lead to cumulative excitotoxic effects. | Reduce the incubation time. For acute experiments, apply this compound for a shorter duration. | |
| Vulnerable neuronal population: Some neuronal subtypes may be more susceptible to excitotoxicity. | If possible, use neuronal cultures with a mixed population of excitatory and inhibitory neurons to maintain network balance. | |
| Variability in experimental results | Inconsistent compound concentration: Issues with pipetting or dilution can lead to variability. | Ensure accurate and consistent preparation of working solutions from the stock. |
| Differences in neuronal preparation health: The viability and health of primary neuronal cultures or brain slices can vary between preparations. | Standardize your dissection and culturing protocols to ensure consistent quality of neuronal preparations. | |
| Vehicle effects: The solvent (e.g., DMSO) may have biological effects at higher concentrations. | Always include a vehicle control with the same final solvent concentration as your experimental conditions. Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%). |
Experimental Protocols
Protocol 1: Application of this compound to Primary Neuronal Cultures for Electrophysiology
-
Preparation of Neuronal Cultures:
-
Culture primary hippocampal or cortical neurons on coverslips coated with a suitable substrate (e.g., poly-L-lysine).
-
Maintain the cultures in a neurobasal medium supplemented with B27 and glutamine.
-
Allow the neurons to mature for at least 14 days in vitro to ensure the development of functional synapses.
-
-
Preparation of this compound Working Solution:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Dilute the stock solution in pre-warmed artificial cerebrospinal fluid (aCSF) to the desired final concentrations (e.g., 1, 5, 10, 20, 30 µM). Ensure the final DMSO concentration is consistent across all conditions and the vehicle control (e.g., 0.1%).
-
-
Electrophysiological Recording:
-
Transfer a coverslip with mature neurons to a recording chamber on an inverted microscope.
-
Perfuse the chamber with aCSF at a constant rate.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline synaptic activity (e.g., miniature excitatory postsynaptic currents - mEPSCs) for a stable period (e.g., 5-10 minutes).
-
Switch the perfusion to the aCSF containing the desired concentration of this compound or the vehicle control.
-
Record the synaptic activity for another 10-15 minutes to observe the effect of the compound.
-
Analyze changes in mEPSC frequency, amplitude, and kinetics.
-
Protocol 2: Application of this compound to Acute Brain Slices for Long-Term Potentiation (LTP) Studies
-
Preparation of Acute Brain Slices:
-
Acutely prepare 300-400 µm thick hippocampal or cortical slices from a rodent brain in ice-cold, oxygenated slicing solution.
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Preparation of this compound Working Solution:
-
Prepare the desired concentrations of this compound in oxygenated aCSF as described in Protocol 1.
-
-
LTP Induction and Recording:
-
Transfer a recovered slice to a recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic region of the target neurons (e.g., stratum radiatum of CA1).
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Switch the perfusion to aCSF containing this compound or vehicle and continue to record baseline for another 10-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
-
Continue to record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Analyze the degree of potentiation in the presence and absence of this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a high-impact AMPA receptor positive allosteric modulator.
Caption: General experimental workflow for determining the effective dosage of this compound.
References
- 1. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term potentiation alters the modulator pharmacology of AMPA-type glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting PF-04701475 Assays
This technical support guide addresses the common issue of not observing an effect with PF-04701475 in an assay. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any inhibition of p70S6K in my assay with this compound. Why might this be?
A1: A crucial first step is to verify the compound you are using. There is a common point of confusion between two different research compounds: This compound and PF-4708671 .
-
This compound is a potent and selective positive allosteric potentiator of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) .[1] It is not designed to inhibit p70S6K.
-
PF-4708671 is a potent and cell-permeable specific inhibitor of p70S6 Kinase 1 (S6K1) .[2][3]
If your intended target is p70S6K, you will not observe inhibition with this compound. You should be using PF-4708671 or another validated p70S6K inhibitor.
Q2: What is the function of p70S6K and its signaling pathway?
A2: p70S6K is a serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival.[4][5] It is a downstream effector of the PI3K/Akt/mTOR signaling pathway.[5] Upon activation, p70S6K phosphorylates the S6 ribosomal protein, a component of the 40S ribosomal subunit, leading to enhanced translation of specific mRNAs that are essential for cell cycle progression and cell growth.[4][5] p70S6K is also involved in regulating apoptosis by phosphorylating and inactivating the pro-apoptotic protein BAD.[6]
p70S6K Signaling Pathway
The following diagram illustrates the canonical p70S6K signaling pathway. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate the PI3K/Akt/mTOR cascade, leading to the phosphorylation and activation of p70S6K. Activated p70S6K then phosphorylates its downstream targets, including the S6 ribosomal protein (RPS6) to promote protein synthesis and cell growth, and BAD to inhibit apoptosis.
Caption: The p70S6K signaling pathway and the inhibitory action of PF-4708671.
Troubleshooting Guide for p70S6K Inhibition Assays (Using PF-4708671)
If you are using the correct inhibitor, PF-4708671, and still not observing the expected effect, consider the following troubleshooting steps.
| Potential Issue | Recommended Action |
| Compound Integrity | Verify the identity and purity of your PF-4708671 stock with analytical methods like LC-MS or NMR. Ensure it has been stored correctly according to the manufacturer's instructions to prevent degradation. |
| Solubility | Ensure PF-4708671 is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it into your assay buffer. Precipitated compound will not be active. Prepare fresh dilutions for each experiment. |
| Inhibitor Concentration | The effective concentration of an inhibitor can vary between cell-free and cell-based assays. Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions. For PF-4708671, concentrations ranging from 0.1 µM to 10 µM have been shown to be effective in cell-based assays.[2][3] |
| Assay Conditions | Ensure your assay conditions are optimal for p70S6K activity. This includes appropriate buffer composition, pH, temperature, and ATP concentration. High ATP concentrations can compete with ATP-competitive inhibitors. |
| Cellular Uptake (for cell-based assays) | If using a cell-based assay, the compound must be able to cross the cell membrane to reach its target. While PF-4708671 is cell-permeable, factors like cell density and serum concentration in the media can affect its uptake.[7] Consider reducing serum concentration during the treatment period if possible. |
| Assay Readout | The method used to measure p70S6K activity is critical. A common readout is to measure the phosphorylation of the downstream target S6 ribosomal protein via Western blot. Ensure your antibodies are specific and validated for this purpose. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-S6 Ribosomal Protein
This protocol is designed to assess the inhibitory effect of PF-4708671 on p70S6K activity in a cell-based assay by measuring the phosphorylation of its direct downstream target, S6 ribosomal protein.
Materials:
-
Cell line of interest (e.g., A549, SK-MES-1, NCI-H460)[2][3]
-
Complete cell culture medium
-
PF-4708671
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total S6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of PF-4708671 (e.g., 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-S6 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total S6 as a loading control.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to test the direct inhibitory effect of PF-4708671 on recombinant p70S6K.
Materials:
-
Recombinant active p70S6K
-
S6 peptide substrate
-
PF-4708671
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ Kinase Assay)
-
ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper
Procedure (using ADP-Glo™):
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, S6 peptide substrate, and varying concentrations of PF-4708671 or DMSO.
-
Enzyme Addition: Add recombinant p70S6K to initiate the reaction.
-
ATP Addition: Add ATP to start the kinase reaction. Incubate for the desired time at 30°C.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Signal Measurement: Measure luminescence using a plate reader. The signal correlates with ADP production and thus kinase activity.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the lack of an observed effect in your assay.
Caption: A step-by-step workflow for troubleshooting assay issues.
References
- 1. medkoo.com [medkoo.com]
- 2. The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Efficacy of PF-04701475 on AMPA Receptor Currents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-04701475's performance with other alternatives for modulating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor currents. We present supporting experimental data for established modulators, outline detailed experimental protocols for efficacy validation, and visualize key pathways and workflows to inform research and development decisions.
Introduction to this compound and AMPA Receptor Modulation
This compound is a potent and selective positive allosteric modulator (PAM) of the AMPA receptor. AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the receptor, PAMs like this compound do not activate the receptor directly but enhance the effect of the endogenous ligand, glutamate. This modulation can occur through various mechanisms, including slowing the receptor's deactivation and desensitization rates, leading to an overall increase in synaptic current.
The therapeutic potential of AMPA receptor PAMs is being explored for a range of neurological and psychiatric disorders, including cognitive deficits, depression, and neurodegenerative diseases. The efficacy of these modulators is often categorized as "low-impact" or "high-impact," with low-impact PAMs primarily affecting receptor deactivation and high-impact PAMs affecting both deactivation and desensitization.
Comparative Analysis of AMPA Receptor PAMs
While specific quantitative data for this compound is not publicly available, we can compare its expected properties as a potent and selective PAM with two well-characterized alternatives: Aniracetam (B1664956) and Cyclothiazide (B1669527). These compounds represent different classes of AMPA receptor modulators and provide a basis for understanding the potential pharmacological profile of this compound.
| Feature | This compound | Aniracetam | Cyclothiazide |
| Compound Class | Novel sulfonamide derivative | Racetam | Benzothiadiazide |
| Mechanism of Action | Positive Allosteric Modulator | Positive Allosteric Modulator | Positive Allosteric Modulator |
| Reported Potency | Potent and Selective | Low to moderate potency | High potency[1] |
| Effect on Deactivation | Expected to slow deactivation | Slows deactivation[2][3] | Minor effect on deactivation |
| Effect on Desensitization | Expected to inhibit desensitization | Slows desensitization[2][3] | Strongly inhibits desensitization[1][4] |
| Subunit Selectivity | Information not available | Preferentially potentiates "flop" isoforms[4] | Preferentially potentiates "flip" isoforms[1][4] |
| Impact Classification | Expected to be high-impact | Low-impact | High-impact |
| EC50 for Potentiation | Information not available | ~5 mM (for slowing deactivation) | ~10.4 µM (on AMPA-evoked currents)[5] |
| Fold Potentiation | Information not available | Varies with concentration and subunit | Can be over 100-fold for steady-state currents[6] |
Experimental Protocols
Validating the efficacy of a novel AMPA receptor PAM like this compound typically involves electrophysiological techniques, primarily whole-cell patch-clamp recordings from cells expressing AMPA receptors.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of the test compound on AMPA receptor-mediated currents.
Cell Preparation:
-
Culture human embryonic kidney (HEK293) cells or primary neurons.
-
Transfect HEK293 cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2). For primary neurons, endogenous AMPA receptors are studied.
-
Plate cells on coverslips for recording 24-48 hours post-transfection.
Recording Solutions:
-
External Solution (aCSF): Containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, 0.5 EGTA; pH adjusted to 7.2 with KOH.
Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a target cell with the micropipette and establish a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Apply glutamate (e.g., 10 mM for 1-2 ms (B15284909) to measure deactivation; 100-500 ms to measure desensitization) using a rapid application system.
-
Record the baseline AMPA receptor currents.
-
Perfuse the test compound (e.g., this compound at various concentrations) into the bath and repeat the glutamate application.
-
Wash out the compound and ensure the current returns to baseline.
Data Analysis:
-
Measure the peak amplitude, decay time constant (deactivation), and the extent of current decay during prolonged glutamate application (desensitization).
-
Calculate the percentage potentiation of the peak current and the change in deactivation and desensitization kinetics in the presence of the compound.
-
Construct concentration-response curves to determine the EC50 of the compound.
Visualizing the Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for modulator validation.
AMPA receptor signaling pathway at an excitatory synapse.
Experimental workflow for validating AMPA PAM efficacy.
Conclusion
This compound is positioned as a potent and selective positive allosteric modulator of AMPA receptors. Based on the classification of similar compounds, it is likely to be a high-impact modulator, affecting both the deactivation and desensitization kinetics of the receptor to produce a robust potentiation of AMPA receptor currents. A direct comparison with established modulators like Aniracetam and Cyclothiazide highlights the diverse pharmacological profiles achievable through AMPA receptor modulation. The detailed electrophysiological protocols provided herein offer a clear framework for the quantitative validation of this compound's efficacy and for its direct comparison with other AMPA receptor PAMs. Such studies are crucial for elucidating its precise mechanism of action and for advancing its potential therapeutic applications.
References
- 1. Effects of cyclothiazide on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions among GYKI-52466, cyclothiazide, and aniracetam at recombinant AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclothiazide potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric interactions between cyclothiazide and AMPA/kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AMPA Receptor Potentiators: PF-04701475 in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of PF-04701475 and other prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. While direct comparative studies involving this compound are not yet available in the public domain, this document synthesizes existing experimental data for other well-characterized AMPA receptor positive allosteric modulators (PAMs) to provide a valuable contextual reference.
The information presented here is intended to assist researchers in understanding the landscape of AMPA receptor potentiation and to inform the design of future comparative experiments. The data summarized below has been extracted from various independent studies; therefore, direct comparison of absolute values should be approached with caution due to differing experimental conditions.
Quantitative Comparison of AMPA Receptor Potentiators
The following table summarizes key quantitative data for this compound and other notable AMPA receptor potentiators. It is crucial to note that these values were determined in different experimental systems and under varying conditions.
| Compound | Class | Potency (EC50) | Efficacy (Fold Potentiation) | Receptor Subunit Selectivity | Reference |
| This compound | Dihydroisoxazole (B8533529) | 123 nM | Not Reported | Not Reported | [Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators. J Med Chem. 2013 Nov 27;56(22):9180-91.] |
| Aniracetam (B1664956) | Pyrrolidone (Racetam) | Micromolar range | Weak | Differentiates between AMPA receptor variants in different brain regions.[1] | [2] |
| Cyclothiazide (B1669527) | Benzothiadiazide | 28 µM (for peak current increase) | Up to 90-fold increase in peak AMPA currents.[3] | Flip splice variants.[3] | [3] |
| CX-516 (Ampalex) | Benzylpiperidine (Ampakine) | Not explicitly reported in these terms. | ~1000% increase in steady-state currents at 6 mM.[4] | Not specified. | [5][6] |
| LY404187 | Biarylpropylsulfonamide | Not explicitly reported in these terms. | Enhances both amplitude and 1/CV2 of AMPA EPSCs.[7] | Preferentially acts on GluR2 and GluR4 over GluR1 and GluR3; greater potentiation of flip splice variants.[8][9] | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to characterize AMPA receptor potentiators.
Electrophysiological Recording of AMPA Receptor Currents
This is a fundamental technique to directly measure the effect of a potentiator on AMPA receptor function.
-
Cell Preparation: Human Embryonic Kidney (HEK) 293 cells stably transfected with specific AMPA receptor subunits (e.g., GluR1) or primary neuronal cultures (e.g., cortical or hippocampal neurons) are commonly used.[3]
-
Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed to measure ion currents flowing through AMPA receptors.[3] Neurons are typically held at a negative membrane potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).[10]
-
Agonist and Potentiator Application: A baseline AMPA receptor-mediated current is established by applying an AMPA receptor agonist, such as glutamate (B1630785) or AMPA. The potentiator is then co-applied with the agonist, and the change in current amplitude, decay kinetics, and desensitization is measured.[3] For example, to assess the effect of cyclothiazide, cells can be pre-incubated with the compound for a set duration before co-application with AMPA.[3]
-
Data Analysis: The potentiation is quantified by comparing the current in the presence and absence of the modulator. The EC50, representing the concentration at which the potentiator elicits half of its maximal effect, is a key parameter determined from concentration-response curves.[3]
Neurotransmitter Release Assays
These assays indirectly measure the potentiation of AMPA receptors by assessing their downstream effects on neurotransmitter release.
-
Tissue Preparation: Brain slices, typically from the hippocampus, are prepared from rodents. These slices are loaded with a radiolabeled neurotransmitter, such as [3H]-noradrenaline.[11]
-
Stimulation and Measurement: The slices are stimulated with an AMPA receptor agonist to induce the release of the radiolabeled neurotransmitter. The amount of radioactivity released into the superfusate is measured.[11]
-
Potentiator Effect: The assay is repeated in the presence of the AMPA receptor potentiator to determine its effect on agonist-induced neurotransmitter release. An increase in release indicates potentiation of AMPA receptor function.[11]
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
AMPA receptor activation can initiate intracellular signaling cascades that are independent of its ion channel function. One such pathway involves the protein tyrosine kinase Lyn, which leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[12] This can ultimately influence gene expression, for example, of Brain-Derived Neurotrophic Factor (BDNF).[12]
Caption: AMPA Receptor Signaling via the Lyn-MAPK Pathway.
Experimental Workflow for Electrophysiological Analysis
The following diagram illustrates a typical workflow for assessing the effect of an AMPA receptor potentiator using patch-clamp electrophysiology.
Caption: Workflow for Electrophysiological Analysis of AMPA Potentiators.
AMPA Receptor Trafficking Workflow
Understanding how potentiators affect the trafficking of AMPA receptors to and from the synapse is crucial. The following diagram outlines a general experimental workflow to study AMPA receptor trafficking.
Caption: Experimental Workflow for Studying AMPA Receptor Trafficking.
References
- 1. Selective effects of aniracetam across receptor types and forms of synaptic facilitation in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cyclothiazide on GluR1/AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CX-516 - Wikipedia [en.wikipedia.org]
- 7. LY404187, a potentiator of AMPARs, enhances both the amplitude and 1/CV2 of AMPA EPSCs but not NMDA EPSCs at CA3-CA1 synapses in the hippocampus of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LY404187: a novel positive allosteric modulator of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] LY404187: a novel positive allosteric modulator of AMPA receptors. | Semantic Scholar [semanticscholar.org]
- 10. Cyclothiazide |CTZ | AMPA receptor modulator | Hello Bio [hellobio.com]
- 11. Cyclothiazide and AMPA receptor desensitization: analyses from studies of AMPA-induced release of [3H]-noradrenaline from hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-04701475 and Ampakine CX516 for Long-Term Potentiation Induction
For researchers and drug development professionals, understanding the nuanced differences between pharmacological tools is paramount. This guide provides a comparative analysis of two compounds, PF-04701475 and the well-characterized ampakine CX516, in the context of their application for inducing Long-Term Potentiation (LTP), a key cellular mechanism underlying learning and memory.
While both compounds are positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, the extent of publicly available data on their efficacy in LTP induction varies significantly. This guide summarizes the existing experimental data, details relevant protocols, and visualizes the underlying molecular pathways to aid in the informed selection of research tools.
Mechanism of Action: A Shared Target, Potentially Different Profiles
Both this compound and CX516 exert their effects by binding to a modulatory site on the AMPA receptor, thereby enhancing its function. This potentiation of AMPA receptor-mediated currents is the primary mechanism through which these compounds are thought to facilitate the induction of LTP.
CX516 , a member of the ampakine family of drugs, has been shown to increase the amplitude and duration of excitatory postsynaptic potentials (EPSPs) in the hippocampus. By slowing the deactivation and desensitization of AMPA receptors, CX516 enhances the synaptic response to glutamate, thereby facilitating the depolarization required to activate NMDA receptors, a critical step in the induction of many forms of LTP.
Comparative Performance in LTP Induction: An Asymmetrical Data Landscape
A direct comparative study of this compound and CX516 in LTP induction has not been identified in the public domain. The available data for each compound is presented below.
Ampakine CX516: Established Efficacy in Facilitating Synaptic Plasticity
CX516 has been the subject of numerous studies demonstrating its ability to enhance synaptic plasticity and cognitive function. While specific quantitative data on the percentage increase in field excitatory postsynaptic potential (fEPSP) slope during in vitro LTP experiments is not consistently reported across all studies, the qualitative effects are well-documented. In vivo studies have shown that CX516 can enhance neuronal firing rates in the hippocampus, a physiological correlate of synaptic potentiation.
Table 1: Summary of Experimental Data for CX516
| Parameter | Experimental Model | Key Findings |
| Neuronal Firing Rate | In vivo recordings from rat hippocampus | CX516 administration leads to a significant increase in the firing rate of hippocampal neurons during memory tasks. |
| Memory Enhancement | Behavioral studies in rats | CX516 improves performance in various memory tasks, an effect attributed to its enhancement of synaptic plasticity. |
| AMPA Receptor Currents | In vitro patch-clamp recordings from hippocampal slices | CX516 increases the amplitude and prolongs the decay of AMPA receptor-mediated currents. |
This compound: A Novel Modulator with Limited Public Data
As of the latest review of published literature, there are no specific experimental data available detailing the efficacy of this compound in inducing LTP. Its characterization as a potent and selective AMPA receptor potentiator suggests a high potential for facilitating LTP, but this remains to be experimentally validated in peer-reviewed publications.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below is a representative experimental protocol for LTP induction in hippocampal slices, a common paradigm for studying synaptic plasticity.
In Vitro LTP Induction in Hippocampal Slices
1. Slice Preparation:
-
Male Sprague-Dawley rats (6-8 weeks old) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.
-
Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover for at least 1 hour in an interface chamber with a continuous flow of oxygenated aCSF at room temperature.
2. Electrophysiological Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
-
A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
-
A recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
3. LTP Induction:
-
High-Frequency Stimulation (HFS): A common protocol involves delivering one or more trains of high-frequency stimuli (e.g., 100 pulses at 100 Hz).
-
Theta-Burst Stimulation (TBS): This protocol mimics endogenous neuronal firing patterns and typically consists of bursts of high-frequency stimuli (e.g., 4 pulses at 100 Hz) delivered at a lower frequency (e.g., 5 Hz).
-
The drug of interest (e.g., CX516) is typically perfused for a period before and during the induction protocol.
4. Data Analysis:
-
The initial slope of the fEPSP is measured and expressed as a percentage of the pre-induction baseline.
-
A sustained increase in the fEPSP slope for at least 60 minutes post-induction is considered successful LTP.
Signaling Pathways and Experimental Workflow
To visually represent the molecular and procedural aspects of this research, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway for LTP induction enhanced by AMPA receptor positive allosteric modulators.
Caption: Standard experimental workflow for in vitro LTP induction in hippocampal slices.
Conclusion
CX516 stands as a well-validated tool for researchers seeking to enhance LTP and study its downstream cognitive effects. Its positive modulatory action on AMPA receptors and its proven efficacy in various experimental models make it a reliable choice.
In contrast, this compound represents a more novel compound. While its designation as a potent and selective AMPA receptor positive allosteric modulator is promising, the current lack of publicly available data on its performance in LTP induction necessitates a cautious approach. For research teams with the resources for internal validation, this compound may offer an opportunity to explore the effects of a potentially more potent or selective compound. However, for studies requiring a compound with a well-established profile in synaptic plasticity, CX516 remains the more documented option.
As research progresses, it is anticipated that more data on this compound will become available, allowing for a more direct and comprehensive comparison with established ampakines like CX516. Until then, the choice between these two modulators will depend on the specific goals and risk tolerance of the research project.
The Potency of PF-04701475 in the Landscape of AMPA Receptor Positive Allosteric Modulators
A detailed comparison of PF-04701475 with other notable positive allosteric modulators (PAMs) of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor reveals a complex picture of potency that is highly dependent on the specific compounds being compared and the experimental conditions under which they are tested. While this compound demonstrates significant potency, it is not unequivocally the most potent AMPA PAM discovered to date.
Positive allosteric modulators of the AMPA receptor are a class of compounds that enhance the receptor's function in the presence of the endogenous ligand, glutamate (B1630785). This modulation is of significant interest to researchers for its potential therapeutic applications in a range of neurological and psychiatric disorders characterized by cognitive deficits. The potency of these modulators is a critical factor in their potential clinical utility.
Quantitative Comparison of AMPA Receptor PAMs
To provide a clear comparison, the following table summarizes the potency (EC50 values) of this compound and other selected AMPA PAMs from different chemical classes. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental assays, cell types, and receptor subunit compositions.
| Compound | Chemical Class | EC50 (nM) | Assay System | Reference |
| This compound | Dihydroisoxazole (B8533529) | 123 | Mouse embryonic stem cell-derived neurons | [1][2] |
| PF-04958242 | Tetrahydrofuran ether | Sub-micromolar | Recombinant hGluA2 receptors (flip isoform) | [3] |
| Compound '29' | Bis-isoxazole | 1.4 | Not specified in the review | |
| Unifiram | Piperazine derivative | ~27 | Rat hippocampal CA1 slices (fEPSP) | |
| CX-516 (Ampalex) | Ampakine | Micromolar range | Various | [4] |
| Cyclothiazide (B1669527) | Benzothiadiazide | Micromolar range | Various | [4] |
From the data presented, it is evident that while this compound is a potent modulator with an EC50 in the low nanomolar range, other compounds, such as the bis-isoxazole "Compound '29'," exhibit even greater potency. The biarylpropylsulfonamides as a class are also noted to be highly potent, often surpassing the potency of earlier ampakines and cyclothiazide by a significant margin[4]. PF-04958242, a structurally related compound from the same pharmaceutical company as this compound, also shows high potency.
Experimental Protocols
The determination of potency for these compounds involves a variety of sophisticated experimental techniques. Below are the detailed methodologies for the key experiments cited:
Potency Determination of this compound
The potency of this compound was determined using a high-throughput functional activity screen with mouse embryonic stem (mES) cell-derived neuronal precursors[1][2].
-
Cell Culture: Mouse embryonic stem cells were differentiated into neuronal precursors.
-
Assay Principle: The assay measured the potentiation of the AMPA receptor response to a sub-maximal concentration of an agonist in the presence of varying concentrations of the test compound. The response was likely measured using a fluorescent indicator sensitive to ion influx (e.g., calcium).
-
Procedure:
-
Neuronal precursors were plated in multi-well plates.
-
Cells were loaded with a fluorescent indicator dye.
-
A baseline fluorescence reading was taken.
-
Cells were incubated with different concentrations of this compound.
-
A fixed, sub-maximal concentration of an AMPA receptor agonist (e.g., glutamate or AMPA) was added.
-
The change in fluorescence, indicative of ion influx through the AMPA receptor channel, was measured.
-
-
Data Analysis: The concentration-response data were fitted to a sigmoidal curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation.
Potency Determination of Unifiram
The potency of Unifiram was assessed by measuring the long-lasting increase in the amplitude of field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices.
-
Tissue Preparation: Transverse hippocampal slices were prepared from the brains of adult rats.
-
Electrophysiology:
-
Slices were maintained in an interface chamber and perfused with artificial cerebrospinal fluid.
-
A stimulating electrode was placed in the Schaffer collateral-commissural pathway, and a recording electrode was placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
A stable baseline of fEPSPs was established.
-
Unifiram was applied to the perfusion medium at various concentrations.
-
The increase in the fEPSP amplitude was measured.
-
-
Data Analysis: The EC50 value was calculated from the concentration-response curve, representing the concentration of Unifiram that produced a 50% maximal increase in the fEPSP amplitude.
AMPA Receptor Signaling Pathway and Experimental Workflow
To visualize the context in which these modulators act, the following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for assessing PAM potency.
Figure 1. Simplified AMPA receptor signaling pathway.
Figure 2. General experimental workflow for determining PAM potency.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and characterization of a novel dihydroisoxazole class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery and characterization of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiator N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
Control Experiments for Studying the Effects of PF-04701475: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments for characterizing the effects of PF-04701475, a potent and selective positive allosteric modulator (PAM) of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] In studies involving this compound, it is crucial to employ a range of control experiments to validate its mechanism of action, specificity, and functional consequences. This document outlines appropriate controls, compares this compound with alternative AMPA receptor modulators, and provides detailed experimental protocols.
Understanding this compound and the Importance of Controls
This compound is a positive allosteric modulator of AMPA receptors, meaning it binds to a site on the receptor distinct from the glutamate (B1630785) binding site and enhances the receptor's response to glutamate. This potentiation typically manifests as an increase in the amplitude and/or duration of the ion current flowing through the receptor channel.
Control experiments are essential to:
-
Confirm the target of action: Demonstrating that the observed effects are indeed mediated by AMPA receptors.
-
Establish specificity: Ensuring that this compound does not have significant off-target effects on other receptors or cellular processes.
-
Quantify the modulatory effect: Comparing its potency and efficacy to other known AMPA receptor modulators.
-
Validate experimental systems: Ensuring that the assays used are sensitive and specific to AMPA receptor function.
Comparison of this compound with Alternative AMPA Receptor Modulators
To contextualize the effects of this compound, it is useful to compare its activity with other well-characterized AMPA receptor modulators. These can be broadly categorized as positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) or antagonists.
| Compound | Class | Mechanism of Action | Potency (EC50/IC50) | Key Characteristics |
| This compound | PAM | Potent and selective positive allosteric modulator of AMPA receptors. | EC50: Not publicly available in peer-reviewed literature. | A novel dihydroisoxazole (B8533529) class of AMPAR potentiator.[1] |
| Cyclothiazide (B1669527) | PAM | Potentiates AMPA receptor currents, primarily by inhibiting desensitization.[2][3][4] | EC50: ~2.4 - 28 µM for potentiation of AMPA-induced currents.[2][3][5] | Also inhibits GABAA receptors at higher concentrations.[4] |
| Aniracetam | PAM | A nootropic compound that positively modulates AMPA receptors.[6] | EC50: High micromolar range for AMPA receptor modulation.[7] | Also shows effects on NMDA receptors.[6][7] |
| CX-516 (Ampalex) | PAM | An "ampakine" that enhances AMPA receptor-mediated currents.[8][9][10] | EC50: ~170 µM for increasing synaptic responses.[8] | One of the first ampakines developed, but with limited potency and a short half-life in humans.[9] |
| GYKI-52466 | NAM/Antagonist | A non-competitive antagonist of AMPA receptors.[11][12][13][14][15] | IC50: ~7.5 - 20 µM for AMPA-induced responses.[11][12][13][14][15][16] | Highly selective for AMPA/kainate receptors over NMDA receptors.[11][12][13][14][15] |
| NBQX | Competitive Antagonist | A competitive antagonist of the glutamate binding site on AMPA and kainate receptors.[17] | IC50: ~0.15 µM for AMPA receptors. | A highly potent and selective tool for blocking AMPA receptor activity. |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through AMPA receptors in response to agonist application, providing a sensitive readout of modulation by compounds like this compound.
Objective: To measure the potentiation of AMPA receptor-mediated currents by this compound.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) or brain slices.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External Solution (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, 10 glucose, saturated with 95% O2/5% CO2.
-
Internal Solution: (in mM) 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP, 0.5 EGTA, pH adjusted to 7.3 with KOH.
-
Agonist: AMPA or Glutamate (1-10 µM).
-
Test Compound: this compound (various concentrations).
-
Positive Control: Cyclothiazide (10-100 µM).
-
Negative Control/Antagonist: NBQX (10 µM) or GYKI-52466 (20 µM).
Procedure:
-
Prepare cultured neurons on coverslips or acute brain slices.
-
Transfer the preparation to the recording chamber on the microscope stage and perfuse with aCSF.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp recording from a neuron in voltage-clamp mode, holding the membrane potential at -70 mV to isolate AMPA receptor-mediated currents.
-
Apply the AMPA receptor agonist (e.g., 10 µM glutamate) for a short duration (e.g., 2 ms) to evoke a baseline inward current.
-
After establishing a stable baseline, co-apply the agonist with different concentrations of this compound and record the potentiated currents.
-
Positive Control: Co-apply the agonist with a known AMPAR PAM like cyclothiazide to confirm the assay's ability to detect potentiation.
-
Negative Control: At the end of the experiment, apply an AMPAR antagonist like NBQX to confirm that the recorded currents are indeed mediated by AMPA receptors. The current should be completely blocked.
-
Data Analysis: Measure the peak amplitude and decay kinetics of the AMPA receptor-mediated currents in the absence and presence of this compound and control compounds. Calculate the percent potentiation and determine the EC50 for this compound.
Calcium Imaging with Fura-2 AM
This method measures changes in intracellular calcium concentration ([Ca2+]i) as an indirect readout of the activity of calcium-permeable AMPA receptors.
Objective: To assess the effect of this compound on AMPA receptor-mediated calcium influx.
Materials:
-
Cultured neurons on glass coverslips.
-
Fluorescence microscopy setup with an excitation wavelength switcher (340/380 nm) and an emission filter around 510 nm.
-
Loading Buffer: Physiological salt solution (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Imaging Buffer: Physiological salt solution without Fura-2 AM.
-
Agonist: AMPA or Glutamate (10-100 µM).
-
Test Compound: this compound (various concentrations).
-
Positive Control: Ionomycin (B1663694) (a calcium ionophore) to determine the maximum fluorescence ratio.
-
Negative Control/Antagonist: NBQX (10 µM).
Procedure:
-
Incubate cultured neurons with the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells with the imaging buffer and allow them to de-esterify the dye for at least 30 minutes.
-
Mount the coverslip onto the imaging chamber on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply the AMPA receptor agonist to the cells and record the change in the 340/380 nm fluorescence ratio, which reflects the change in [Ca2+]i.
-
After washout, pre-incubate the cells with this compound for a few minutes and then co-apply the agonist with this compound.
-
Positive Control: At the end of the experiment, apply ionomycin to obtain the maximum calcium response (Rmax).
-
Negative Control: Perform a parallel experiment where the agonist-induced calcium response is blocked by pre-incubation with NBQX to confirm the involvement of AMPA receptors.
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. Quantify the peak response to the agonist in the absence and presence of this compound.
Visualizations
The following diagrams illustrate the AMPA receptor signaling pathway and the workflows for the described experiments.
Caption: AMPA Receptor Signaling Pathway with this compound.
Caption: Electrophysiology Experimental Workflow.
Caption: Calcium Imaging Experimental Workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. Cyclothiazide modulates AMPA receptor-mediated increases in intracellular free Ca2+ and Mg2+ in cultured neurons from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclothiazide potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ampalex (CX516) | AMPAR PAM | Probechem Biochemicals [probechem.com]
- 9. CX-516 - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 12. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 13. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
- 16. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.stemcell.com [cdn.stemcell.com]
Cross-Validation of PF-04701475 Effects in Diverse Neuronal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data on PF-04701475, a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The data is presented across different neuronal and non-neuronal models to offer a comprehensive understanding of its pharmacological profile.
Summary of Quantitative Data
The following tables summarize the key quantitative findings for this compound across various experimental systems.
| Model System | Assay Type | Parameter | Value | Reference |
| Mouse Embryonic Stem Cell-Derived Neuronal Precursors | High-Throughput Functional Screen | EC50 | 123 nM | [1] |
| Rat Brain Homogenate | Radioligand Binding Assay ([3H]PF-04725379) | Ki | 130 nM | [1] |
| Human GluA2 Ligand-Binding Domain | X-ray Crystallography | Binding | Confirmed | [1] |
Table 1: In Vitro Efficacy and Binding Affinity of this compound. This table highlights the potency of this compound in a functional neuronal context and its binding affinity to the AMPA receptor.
Detailed Experimental Protocols
High-Throughput Functional Screen in Mouse Embryonic Stem Cell-Derived Neuronal Precursors
This assay was the initial screen that identified the dihydroisoxazole (B8533529) (DHI) series, including this compound, as AMPA receptor potentiators.
-
Cell Culture: Mouse embryonic stem (mES) cells were differentiated into neuronal precursors.
-
Assay Principle: A functional assay measuring a cellular response downstream of AMPA receptor activation was employed. While the specific readout is not detailed in the abstract, such assays typically involve measuring changes in intracellular calcium concentration or membrane potential.
-
Data Analysis: The half-maximal effective concentration (EC50) was determined from the concentration-response curve of this compound. This value represents the concentration of the compound that elicits 50% of the maximal response.[1]
Radioligand Binding Assay in Rat Brain Homogenate
This experiment determined the binding affinity of this compound to native AMPA receptors in a brain tissue preparation.
-
Preparation: Homogenates of rat brain tissue, which endogenously express AMPA receptors, were prepared.
-
Radioligand: Tritiated PF-04725379, a novel potent AMPA receptor potentiator from the same chemical series, was used as the radioligand.
-
Assay Principle: The assay measures the ability of unlabeled this compound to compete with and displace the radioligand from the AMPA receptor binding site.
-
Data Analysis: The inhibition constant (Ki) was calculated from the competition binding curve. The Ki value is an indicator of the binding affinity of the compound to the receptor.[1]
X-ray Crystallography with Human GluA2 Ligand-Binding Domain
This technique provided a high-resolution structural view of the interaction between this compound and the AMPA receptor.
-
Protein: The isolated ligand-binding domain (LBD) of the human GluA2 subunit of the AMPA receptor was used.
-
Methodology: The LBD was co-crystallized with this compound. X-ray diffraction patterns were then collected from the crystals to determine the three-dimensional structure of the complex.
-
Significance: This method confirmed the binding of this compound to a specific allosteric site on the AMPA receptor, providing a structural basis for its potentiating effect and guiding further structure-based drug design.[1]
Visualizations
Signaling Pathway of AMPA Receptor Potentiation
Caption: Signaling pathway of this compound as an AMPA receptor positive allosteric modulator.
Experimental Workflow for In Vitro Characterization
Caption: A typical experimental workflow for the discovery and characterization of an AMPA receptor potentiator like this compound.
Conclusion
The available data from diverse experimental models consistently validates this compound as a potent positive allosteric modulator of the AMPA receptor. The initial high-throughput screening in a neuronal precursor model identified its biological activity, which was subsequently confirmed and quantified through binding assays in native brain tissue. Furthermore, structural studies have elucidated the molecular basis of its interaction with the human AMPA receptor. While the currently available public information does not include detailed electrophysiological characterization in models such as primary neuronal cultures or brain slices, the existing data provides a strong foundation for its classification and further investigation as a tool for studying AMPA receptor pharmacology and its potential therapeutic applications. Future studies comparing its effects on synaptic transmission and plasticity in different neuronal circuits will be crucial for a more complete understanding of its profile.
References
Comparative Analysis of PF-04701475 and Other AMPA Receptor Modulators on Baseline Synaptic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator (PAM) PF-04701475 against other well-characterized compounds, CX516 and Aniracetam. The focus is on their respective impacts on baseline synaptic activity, a critical aspect for understanding their potential therapeutic applications in neurological and psychiatric disorders.
Impact on Baseline Synaptic Activity
AMPA receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their modulation can significantly impact synaptic strength and plasticity. Positive allosteric modulators enhance the function of AMPA receptors, typically by slowing their deactivation or desensitization, leading to an increased influx of positive ions upon glutamate (B1630785) binding. This enhancement is reflected in changes in mEPSCs, which represent the postsynaptic response to the spontaneous release of a single vesicle of neurotransmitter.
The table below summarizes the observed and expected effects of the compared compounds on mEPSC frequency and amplitude. An increase in mEPSC frequency is often associated with a presynaptic effect (increased probability of neurotransmitter release), while an increase in amplitude typically points to a postsynaptic effect (e.g., increased receptor conductance or number).
| Compound | Target | Effect on mEPSC Frequency | Effect on mEPSC Amplitude |
| This compound | AMPA Receptor PAM | Expected to have minimal to no direct effect, as PAMs primarily act postsynaptically. | Expected to increase, due to potentiation of AMPA receptor currents. |
| CX516 | AMPA Receptor PAM | In a disease model with depressed synaptic function, CX516 restored the decreased mEPSC frequency to near-normal levels.[1] | In the same model, CX516 restored the diminished mEPSC amplitude to near-normal levels.[1] |
| Aniracetam | AMPA Receptor PAM | Shown to significantly increase mEPSC frequency.[2][3] | Demonstrated to significantly increase mEPSC amplitude.[2][3] |
Signaling Pathways and Experimental Workflows
To understand the context of these findings, it is crucial to visualize the underlying molecular pathways and the experimental procedures used to obtain the data.
Caption: AMPA Receptor Signaling Pathway.
The diagram above illustrates the central role of the AMPA receptor in excitatory neurotransmission. Glutamate released from the presynaptic terminal binds to and opens AMPA receptors on the postsynaptic membrane, leading to an influx of sodium and calcium ions. This influx depolarizes the neuron and activates downstream signaling cascades involving kinases like CaMKII, PKC, and PKA, which can lead to synaptic plasticity, such as long-term potentiation (LTP). Positive allosteric modulators like this compound bind to a different site on the AMPA receptor, enhancing the ion flow triggered by glutamate binding.
Caption: Experimental Workflow for mEPSC Recording.
The workflow for measuring mEPSCs involves preparing acute brain slices, establishing a whole-cell patch-clamp recording from a neuron, and recording the spontaneous synaptic currents. By comparing the frequency and amplitude of these currents before and after the application of a compound, researchers can determine its effect on baseline synaptic transmission.
Experimental Protocols
Whole-Cell Voltage-Clamp Recording of mEPSCs
This protocol is used to measure miniature excitatory postsynaptic currents (mEPSCs) from neurons, providing a readout of baseline synaptic activity.
1. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., a P14-P21 Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
-
Visualize neurons in the CA1 pyramidal cell layer using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
The intracellular solution should contain (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 5 QX-314, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.2-7.3 and osmolarity to 290-300 mOsm.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the neuron at -70 mV to record inward AMPA receptor-mediated currents.
-
To isolate mEPSCs, add tetrodotoxin (B1210768) (TTX, 1 µM) to the aCSF to block action potentials and picrotoxin (B1677862) (50 µM) to block GABAA receptor-mediated inhibitory currents.
-
Record baseline synaptic activity for 5-10 minutes.
-
Bath apply the test compound (this compound, CX516, or Aniracetam) at the desired concentration and record for another 10-15 minutes.
3. Data Analysis:
-
Analyze the recorded currents offline using software such as Clampfit (Molecular Devices) or Mini Analysis (Synaptosoft).
-
Set a detection threshold (typically 2-3 times the baseline noise) to identify mEPSC events.
-
Measure the frequency (number of events per unit time) and amplitude of the detected mEPSCs.
-
Compare the average mEPSC frequency and amplitude during the baseline period to the period of compound application using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
Induction of Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory. The ability of a compound to modulate LTP is a key indicator of its potential cognitive-enhancing effects.
1. Slice Preparation and Recording Setup:
-
Prepare hippocampal slices as described in the mEPSC protocol.
-
Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
2. Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz) at an intensity that evokes a fEPSP of 30-40% of the maximal response.
-
Record a stable baseline for at least 20 minutes.
3. LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used, consisting of multiple bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.
4. Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol.
-
To test the effect of a compound, it can be bath-applied before the LTP induction to assess its impact on the magnitude of potentiation, or after induction to evaluate its effect on the maintenance of LTP.
5. Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Compare the magnitude of LTP (e.g., the average potentiation during the last 10 minutes of recording) between control and compound-treated slices using statistical tests like an unpaired t-test or ANOVA.
References
- 1. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aniracetam reversed learning and memory deficits following prenatal ethanol exposure by modulating functions of synaptic AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A comparative analysis of the kinetics of PF-04701475 and other modulators
A Comparative Analysis of the Kinetics of PF-04701475 and Other AMPA Receptor Positive Allosteric Modulators
Introduction to AMPA Receptor Modulation
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Their function is critical for synaptic plasticity, learning, and memory.[2] Positive allosteric modulators of AMPA receptors do not activate the receptor directly but enhance the response to the endogenous ligand, glutamate.[3] This potentiation is primarily achieved by altering the kinetic properties of the receptor, specifically by slowing the rates of deactivation and desensitization.[4][5] These modulators are being investigated for their therapeutic potential in treating cognitive deficits and depression.[3][5]
Comparative Kinetics of AMPA Receptor PAMs
The kinetic effects of AMPA receptor PAMs can be broadly categorized into their impact on two main processes:
-
Deactivation: The rate at which the ion channel closes after the dissociation of glutamate. Slower deactivation leads to a prolonged synaptic current.
-
Desensitization: A process where the receptor enters a non-conducting state despite the continued presence of bound glutamate. Reducing desensitization allows the receptor to remain active for longer periods during sustained glutamate release.
Different classes of AMPA receptor PAMs exhibit distinct profiles in modulating these kinetic parameters.
| Modulator Class | Representative Compound(s) | Primary Kinetic Effect | Impact on Synaptic Current | Reference |
| Benzothiadiazides | Cyclothiazide (CTZ) | Primarily blocks desensitization | Significant prolongation of current | [6][7] |
| Benzamides/Racetams | Aniracetam | Primarily slows deactivation | Moderate prolongation of current | [4] |
| Biarylpropylsulfonamides | PEPA | Slows both deactivation and desensitization | Potentiation of current | [8] |
| Pyrrolidinones | CX-516 (Ampakine) | Primarily slows deactivation | Moderate prolongation of current | [3] |
| Oxazino-benzodioxans | CX-614 | Primarily slows deactivation | Moderate prolongation of current | [5] |
| Isoxazolyl-sulfonamides | This compound | Potentiator of AMPA receptor currents | Presumed to slow deactivation and/or desensitization | N/A |
Note: While this compound is a known AMPA receptor potentiator, specific public data on its differential effects on deactivation and desensitization rates are not available.
Experimental Protocols
The kinetic properties of AMPA receptor modulators are primarily investigated using electrophysiological techniques, specifically patch-clamp recordings from cells expressing AMPA receptors.
Whole-Cell Patch-Clamp Electrophysiology for Kinetic Analysis
This technique measures the ion currents flowing through AMPA receptors in the entire cell membrane.
Objective: To determine the effect of a modulator on the deactivation and desensitization kinetics of AMPA receptor-mediated currents.
Materials:
-
HEK293 cells or neurons expressing the desired AMPA receptor subunits.
-
External recording solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Internal pipette solution (e.g., in mM: 140 CsF, 10 CsCl, 10 HEPES, 1 EGTA, pH 7.2).
-
Glutamate stock solution.
-
Test modulator (e.g., this compound) stock solution in a suitable solvent (e.g., DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Rapid solution exchange system.
Procedure:
-
Culture cells expressing the target AMPA receptor on coverslips.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
To measure deactivation , apply a brief pulse of a high concentration of glutamate (e.g., 1 ms (B15284909) of 10 mM glutamate) to elicit a synaptic-like current. The decay of this current reflects the deactivation rate.
-
To measure desensitization , apply a prolonged pulse of glutamate (e.g., 500 ms of 10 mM glutamate). The decay of the current in the continued presence of the agonist reflects the desensitization rate.
-
Perfuse the cell with a solution containing the test modulator for a period sufficient to reach equilibrium.
-
Repeat the glutamate applications (steps 4 and 5) in the presence of the modulator.
-
Analyze the decay kinetics of the currents with and without the modulator by fitting the decay phases to exponential functions to determine the time constants (τ) of deactivation and desensitization. An increase in τ indicates a slowing of the kinetic process.
Radioligand Binding Assay
This biochemical assay measures the direct binding of a compound to the receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of a modulator.
Materials:
-
Cell membranes prepared from cells expressing the AMPA receptor or from brain tissue.
-
A radiolabeled ligand that binds to the AMPA receptor (e.g., [³H]AMPA).
-
The test modulator.
-
Binding buffer.
-
Glass fiber filters and a filtration manifold.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand at various concentrations.
-
For competition binding assays, incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test modulator.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the Kd or Ki of the modulator.
Signaling Pathways and Visualizations
AMPA receptor activation can initiate intracellular signaling cascades beyond its primary function as an ion channel. For instance, AMPA receptors can interact with and activate the Src-family protein tyrosine kinase Lyn, which in turn can activate the mitogen-activated protein kinase (MAPK) pathway.[9] This signaling can lead to changes in gene expression, such as an increase in brain-derived neurotrophic factor (BDNF), which is crucial for synaptic plasticity.[9]
Caption: AMPA Receptor Signaling Pathway to Gene Expression.
Caption: Workflow for Kinetic Analysis of AMPA Receptor Modulators.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 3. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. mdpi.com [mdpi.com]
- 7. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to the AMPA Receptor Potentiator PF-04701475
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator (PAM), PF-04701475. While detailed published data on this compound is limited, this document summarizes its role as a prototype molecule for in vivo exploration of AMPA receptor-mediated pharmacology and compares its conceptual framework with other established AMPA receptor potentiators. The experimental data and protocols presented for comparator compounds are based on publicly available literature.
Introduction to this compound
This compound belongs to a dihydroisoxazole (B8533529) class of AMPA receptor potentiators. It was developed as a prototype to investigate the in vivo effects of this chemical series on AMPA receptor function.[1][2] Positive allosteric modulation of AMPA receptors is a therapeutic strategy aimed at enhancing excitatory neurotransmission, which holds promise for treating cognitive deficits associated with various neurological disorders.[3][4][5]
Comparative Analysis of AMPA Receptor Potentiators
To understand the potential findings that could be replicated for this compound, it is useful to compare it with other well-characterized AMPA receptor potentiators. These compounds have been evaluated in a variety of in vitro and in vivo models to assess their efficacy in enhancing synaptic plasticity and cognitive function.
Data Presentation: In Vivo Efficacy Comparison
The following table summarizes typical in vivo efficacy data for different classes of AMPA receptor potentiators. The data for this compound is presented as "Expected Outcome" based on its intended use as a prototype for in vivo studies.
| Compound Class | Representative Compound(s) | Animal Model | Efficacy Endpoint | Reported/Expected Outcome | Reference |
| Dihydroisoxazole | This compound | Rodent models of cognition | Improvement in learning and memory tasks | Expected to show dose-dependent cognitive enhancement | [1] |
| Benzothiazide | Cyclothiazide, IDRA-21 | Rat, Primate | Novel Object Recognition, Delayed Match-to-Sample | Significant improvement in memory performance | [4] |
| Benzylpiperidine | CX-516 (Ampalex), CX-717 | Human, Rat | Cognitive tests, Morris Water Maze | Modest to significant cognitive enhancement | [4] |
| Biarylpropylsulfonamide | LY404187, LY451395 | Rodent | Contextual Fear Conditioning, Attentional Set-Shifting | Enhanced memory consolidation and cognitive flexibility | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating published findings. Below are representative protocols for key experiments used to evaluate AMPA receptor potentiators.
In Vivo Electrophysiology: Long-Term Potentiation (LTP)
-
Objective: To determine if the compound enhances synaptic plasticity in the hippocampus, a key brain region for learning and memory.
-
Method:
-
Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame.
-
Implant stimulating and recording electrodes in the perforant path and dentate gyrus of the hippocampus, respectively.
-
After a recovery period, record baseline field excitatory postsynaptic potentials (fEPSPs).
-
Administer this compound or a comparator compound intravenously or intraperitoneally.
-
Deliver a high-frequency stimulation (HFS) tetanus to induce LTP.
-
Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
-
Expected Outcome with this compound: A lower threshold for LTP induction or a greater magnitude and duration of potentiation compared to vehicle-treated animals.
Behavioral Assay: Novel Object Recognition (NOR) Task
-
Objective: To assess the effect of the compound on recognition memory.
-
Method:
-
Habituate mice to an open-field arena for several days.
-
On the training day, place two identical objects in the arena and allow the mouse to explore for a set period.
-
Administer this compound or a comparator compound before or after the training session.
-
On the test day (typically 24 hours later), replace one of the familiar objects with a novel object.
-
Record the time the mouse spends exploring each object.
-
-
Expected Outcome with this compound: A significant preference for exploring the novel object, indicating enhanced recognition memory.
Mandatory Visualizations
Signaling Pathway of AMPA Receptor Potentiation
Caption: AMPA Receptor Potentiation by this compound.
Experimental Workflow for In Vivo LTP Studies
Caption: Workflow for Long-Term Potentiation (LTP) experiments.
Logical Relationship of AMPA Potentiator Drug Discovery
Caption: AMPA Potentiator Discovery and Development Path.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AMPA receptor potentiators: from drug design to cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor potentiators for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Molecular Determinants for Allosteric Modulation of Alternatively Spliced AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of PF-04701475 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of PF-04701475, a potent and selective α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric potentiator. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, this guidance is constructed from general best practices for the disposal of heterocyclic sulfonamides and isoxazole-containing compounds, ensuring a high standard of safety and compliance.
Essential Compound Information and Disposal Overview
A clear understanding of the compound's properties is the first step toward safe handling and disposal. The following table summarizes key data for this compound and outlines the primary considerations for its disposal.
| Identifier | Value | Disposal Consideration |
| CAS Number | 1488407-52-8 | Treat as hazardous chemical waste. |
| Molecular Formula | C17H24FN3O3S | Segregate from other waste streams. |
| Appearance | White to beige powder | Collect solid waste in a designated, sealed container. |
| Solubility | DMSO: 5 mg/mL | Collect liquid waste (solutions) in a separate, labeled container for non-halogenated organic liquid waste. |
| Structural Features | Isoxazole ring, Sulfonamide group, Fluorinated phenyl group | Halogenated nature requires specific disposal protocols. Consult your institution's EHS for guidance on halogenated waste streams. |
Step-by-Step Disposal Protocol for this compound
Adherence to a strict, procedural approach is paramount for the safe disposal of this compound. The following steps provide a clear workflow from waste generation to final pickup.
Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent unintended chemical reactions and to facilitate compliant disposal.
-
Solid Waste:
-
Collect all solid forms of this compound, including unused compound and contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a designated, leak-proof container clearly labeled for solid chemical waste.
-
Ensure the container is made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled container designated for non-halogenated organic liquid waste.
-
Crucially, do not mix this waste with aqueous, halogenated, or heavy metal waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines. [1]
-
Labeling and Storage
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all laboratory and waste management personnel.[2]
-
Labeling: All waste containers must be clearly and accurately labeled with:
-
Storage:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from heat, open flames, and incompatible chemicals.[1]
-
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as regular laboratory glass or plastic waste.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., DMSO, followed by a more volatile solvent like ethanol (B145695) or acetone).
-
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid waste container.
-
Allow the rinsed container to air dry completely in a fume hood.
-
Arranging for Final Disposal
The final step is to coordinate with your institution's EHS office for the removal and disposal of the hazardous waste.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or attaching a specific tag to the waste container.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines as the primary source of information for chemical waste disposal.
References
Safeguarding Researchers: Essential Protective Measures for Handling PF-04701475
For Immediate Implementation: This document outlines critical safety protocols and logistical information for the handling and disposal of PF-04701475, a potent and selective α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric potentiator. The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear framework for operational questions.
Personal Protective Equipment (PPE) and Safe Handling
Given that this compound is a potent neurological compound in powder form, stringent measures must be taken to prevent inhalation, ingestion, and skin contact. While a specific Safety Data Sheet (SDS) is not publicly available, the following PPE recommendations are based on best practices for handling potent, powdered research chemicals.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Ensure gloves are regularly inspected for tears or punctures. |
| Eye Protection | Safety Goggles | Must be fully enclosing to protect against dust particles. |
| Respiratory Protection | N95 or higher Respirator | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
| Body Protection | Laboratory Coat | Should be fully buttoned. Consider a disposable gown for procedures with a high risk of contamination. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is paramount to minimize exposure risk. The following step-by-step process should be followed for all procedures involving this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, respirator), weigh boats, and any other contaminated solid materials should be collected in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container. Due to the presence of fluorine in its structure, it is prudent to follow local regulations for halogenated organic waste.
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated using a suitable solvent, followed by a thorough cleaning with soap and water. The cleaning materials should also be disposed of as hazardous waste.
Experimental Protocols
Weighing and Dissolving this compound:
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Assemble all necessary equipment, including an analytical balance, weigh paper or boat, spatula, and the appropriate solvent (e.g., DMSO).
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: Tare the analytical balance with the weigh paper or boat. Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Dissolving: Transfer the weighed powder to a suitable vial. Using a calibrated pipette, add the required volume of DMSO to achieve the desired concentration. Cap the vial and vortex until the solid is completely dissolved.
-
Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of all single-use items in the designated hazardous waste container.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Given that high-impact AMPA receptor potentiators can cause convulsions and neurotoxicity at high doses, it is imperative to handle this compound with the utmost care and to be prepared for potential adverse effects in case of accidental exposure. All handling procedures should be conducted in a well-ventilated area, and personnel should be trained on the potential hazards and emergency procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
